Leucinostatin H
Description
Structure
2D Structure
Properties
CAS No. |
109539-58-4 |
|---|---|
Molecular Formula |
C57H103N11O12 |
Molecular Weight |
1134.5 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H103N11O12/c1-19-36(10)22-23-44(70)68-31-37(11)30-42(68)50(75)62-39(27-32(2)3)48(73)64-45(46(71)35(8)9)51(76)66-56(15,16)53(78)63-40(28-33(4)5)47(72)61-41(29-34(6)7)49(74)65-57(17,18)54(79)67-55(13,14)52(77)59-25-24-43(69)60-38(12)21-20-26-80-58/h22-23,32-42,45-46,71H,19-21,24-31,58H2,1-18H3,(H,59,77)(H,60,69)(H,61,72)(H,62,75)(H,63,78)(H,64,73)(H,65,74)(H,66,76)(H,67,79)/b23-22+/t36-,37?,38?,39?,40?,41?,42?,45?,46?/m1/s1 |
InChI Key |
BAYBYMBPRYTYMY-JNSBAATBSA-N |
Isomeric SMILES |
CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
Canonical SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leucinostatin H; Leucinostatin-H; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucinostatin H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Leucinostatin H, a novel peptide antibiotic. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Introduction
Leucinostatins are a family of peptide antibiotics primarily isolated from the fungus Paecilomyces lilacinus and Paecilomyces marquandii.[1] These natural products have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, antitumor, and phytotoxic effects.[2][3] this compound, a minor component of the leucinostatin complex, is distinguished by the presence of a tertiary amine-oxide terminal group, a feature that contributes to its unique chemical properties and biological activity.[4] This guide will delve into the detailed chemical structure and stereochemical configuration of this compound, supported by spectroscopic data and experimental protocols for its isolation.
Chemical Structure and Stereochemistry
The definitive structure of this compound was elucidated by Radics and colleagues in 1987. It is a modified nonapeptide with the molecular formula C₅₇H₁₀₃N₁₁O₁₂.[5] The structure is characterized by a linear peptide chain containing several non-proteinogenic amino acids and is N-acylated with (4R, E)-4-methylhex-2-enoic acid. A key distinguishing feature of this compound is the presence of an N-oxide on the terminal dimethylamino group of the C-terminal (2S)-N¹, N¹-dimethylpropane-1,2-diamine residue.
The complete chemical structure and stereochemistry of this compound are depicted below:
Caption: Chemical structure of this compound.
The stereochemistry of the constituent amino acids has been determined to be L for leucine and threo for β-hydroxyleucine. The absolute configuration of the 4-methyl-L-proline and the chiral center in the N-terminal fatty acid has also been established.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was based on extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key quantitative data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₇H₁₀₃N₁₁O₁₂ | [5] |
| Molecular Weight | 1134.5 g/mol | [5] |
| Exact Mass | 1133.7788 Da | [5] |
| Appearance | White amorphous powder |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Functional Group | ¹H Chemical Shift (ppm) Range | ¹³C Chemical Shift (ppm) Range |
| Amide NH | 7.0 - 8.5 | - |
| α-CH | 3.5 - 5.0 | 50 - 65 |
| Methyl groups (Leu, Aib, MHA) | 0.8 - 1.5 | 15 - 30 |
| Methylene groups | 1.2 - 3.5 | 25 - 45 |
| Olefinic CH (MHA) | 5.5 - 7.0 | 120 - 150 |
| Carbonyl C | - | 170 - 178 |
| N-Oxide adjacent CH₃ | ~3.2 | ~60 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Mass Spectrometry Data
High-resolution mass spectrometry is a critical tool for confirming the elemental composition of this compound.
-
HR-FABMS: m/z 1134.7865 [M+H]⁺, calculated for C₅₇H₁₀₄N₁₁O₁₂: 1134.7860.
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of this compound, based on procedures described for the leucinostatin family.
Fermentation and Isolation
This compound is produced by the fermentation of Paecilomyces marquandii.
Workflow for Isolation and Purification of this compound:
Caption: General workflow for the isolation of this compound.
-
Fermentation: Paecilomyces marquandii is cultured in a suitable liquid medium containing glucose, peptone, and yeast extract at 27°C for 7-10 days with shaking.
-
Extraction: The culture broth is filtered to separate the mycelium. The mycelial cake is extracted with acetone.
-
Solvent Partitioning: The acetone extract is concentrated under reduced pressure and the resulting aqueous suspension is partitioned with ethyl acetate. The ethyl acetate layer, containing the crude leucostatins, is collected.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including silica gel column chromatography, Sephadex LH-20 gel filtration, and finally, preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB) and High-Resolution Mass Spectrometry (HRMS) were used to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), were employed to establish the connectivity of atoms and the sequence of amino acid residues.
-
Amino Acid Analysis: Acid hydrolysis of this compound followed by chiral gas chromatography was used to identify the constituent amino acids and determine their absolute configurations.
Mechanism of Action and Signaling Pathway
Leucinostatins exert their biological effects primarily by interacting with and disrupting cellular membranes. This leads to a cascade of downstream effects, including the inhibition of mitochondrial function.
Proposed Mechanism of Action of Leucinostatins:
Caption: Proposed signaling pathway for Leucinostatin-induced cell death.
The lipophilic nature of the N-terminal fatty acid facilitates the insertion of the molecule into the lipid bilayer of cell membranes. The peptide backbone then forms pores or channels, leading to the dissipation of essential ion gradients across both the plasma and mitochondrial membranes.[3] This disruption of the mitochondrial membrane potential uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[6]
Conclusion
This compound is a structurally unique member of the leucinostatin family of peptide antibiotics. Its distinct tertiary amine-oxide functionality, coupled with a complex array of non-proteinogenic amino acids, contributes to its notable biological activity. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. Further research into the synthesis of this compound and its analogues may provide new avenues for the development of novel therapeutic agents.
References
- 1. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of Linear Non-Ribosomal Peptide in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to Leucinostatin H: Molecular Properties, Biosynthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peptidic mycotoxin Leucinostatin H, with a focus on its molecular characteristics, biosynthetic origins, and mechanism of action. The information is tailored for professionals in research and drug development, presenting quantitative data in structured tables and detailing relevant experimental methodologies.
Core Molecular and Physical Properties
This compound is a member of the leucinostatin family of peptide antibiotics produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1] These compounds are noted for their broad biological activities, including antimicrobial, antitumor, and antiprotozoal properties.[2]
Molecular Formula and Weight
The fundamental molecular properties of this compound are summarized in the table below. For comparative purposes, data for other members of the leucinostatin family are also included.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| This compound | C₅₇H₁₀₃N₁₁O₁₂ | 1134.5 | 1133.7788 |
| Leucinostatin A | C₆₂H₁₁₁N₁₁O₁₃ | 1218.6 | 1217.83628264 |
| Leucinostatin (General) | C₅₈H₁₀₂N₁₀O₁₃ | 1147.51 | 1146.7628 |
Data sourced from PubChem and other chemical suppliers.[3][4][5][6][7]
Structural Features
Leucinostatins are non-ribosomally synthesized peptides characterized by the presence of non-standard amino acids and a fatty acid moiety at the N-terminus. The structure of Leucinostatin A, a closely related analogue, has been established through methods including mass spectrometry, NMR, and IR spectroscopy.[8] The structural elucidation of these complex molecules relies on a combination of advanced analytical techniques.
Biosynthesis of Leucinostatins
The production of leucinostatins in Purpureocillium lilacinum is governed by a dedicated gene cluster.[9] The core of this biosynthetic machinery is a non-ribosomal peptide synthetase (NRPS), LcsA, which is comprised of multiple modules responsible for the incorporation of specific amino acid residues into the growing peptide chain.[10]
A putative biosynthetic pathway for Leucinostatin A has been proposed, which serves as a model for understanding the synthesis of other leucinostatins, including this compound.[11] The process involves the sequential condensation of amino acids and is terminated by a reductive release mechanism.[10]
Caption: A simplified workflow of the non-ribosomal peptide synthesis of Leucinostatins.
Mechanism of Action: Targeting Mitochondria
The primary mechanism of action for leucinostatins involves the disruption of mitochondrial function.[12] These peptides interact with the inner mitochondrial membrane, leading to a cascade of events that ultimately compromise cellular energy production and viability.[8]
Leucinostatins have been shown to inhibit ATP synthase and uncouple oxidative phosphorylation.[13] This leads to a dissipation of the mitochondrial membrane potential, a critical event in the induction of apoptosis.[8]
Caption: The proposed mechanism of action for Leucinostatins, highlighting the targeting of mitochondria.
Experimental Protocols
The study of this compound and its analogues involves a range of sophisticated analytical and biological techniques. Below are detailed methodologies for key experiments.
Isolation and Purification: High-Performance Liquid Chromatography (HPLC)
A representative protocol for the analytical separation of leucinostatins from a fungal extract is outlined below.
| Parameter | Specification |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water, both containing 0.1% formic acid |
| Gradient | e.g., 5% to 95% acetonitrile over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 210 nm |
| Sample Preparation | Fungal culture filtrate extracted with an organic solvent (e.g., ethyl acetate), dried, and reconstituted in the initial mobile phase |
digraph "HPLC Workflow" {
graph [
bgcolor="#FFFFFF",
fontcolor="#202124",
fontsize=12,
label="General Workflow for HPLC Analysis of Leucinostatins",
labelloc="t"
];
node [
shape=box,
style="filled",
fontname="Arial",
fontsize=10,
fillcolor="#F1F3F4",
fontcolor="#202124"
];
edge [
color="#34A853",
arrowhead=normal
];
"Extraction" [label="Fungal Extract\nPreparation"];
"Reconstitution" [label="Sample Reconstitution\nin Mobile Phase"];
"Injection" [label="Injection onto\nHPLC System"];
"Separation" [label="C18 Reversed-Phase\nSeparation"];
"Detection" [label="UV Detection\n(210 nm)"];
"Analysis" [label="Chromatogram\nAnalysis"];
"Extraction" -> "Reconstitution" -> "Injection" -> "Separation" -> "Detection" -> "Analysis";
}
Caption: A flowchart illustrating the key steps in the HPLC analysis of Leucinostatins.
Structural Elucidation: Mass Spectrometry and NMR
Mass Spectrometry (MS):
Ionization: Electrospray ionization (ESI) is commonly used for these types of molecules.
Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and obtain sequence information by observing characteristic fragment ions (e.g., b-type and y-type ions).
[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
Experiments: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are performed to elucidate the complete chemical structure, including the stereochemistry of the amino acid residues.
[2]
Biological Activity Assays
Mitochondrial Membrane Potential Assay:
This assay measures the effect of this compound on the mitochondrial membrane potential in living cells.
- Principle: A fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, is used. [6]In healthy cells with a high mitochondrial membrane potential, the dye accumulates in the mitochondria and fluoresces brightly. Upon treatment with a mitochondrial uncoupler like this compound, the membrane potential is dissipated, and the dye is dispersed throughout the cell, leading to a decrease in fluorescence intensity.
- Protocol Outline:
- Plate cells in a multi-well plate and allow them to adhere.
- Treat the cells with varying concentrations of this compound for a defined period.
- Add the fluorescent dye (e.g., TMRE) and incubate.
- Wash the cells to remove excess dye.
- Measure the fluorescence intensity using a fluorescence plate reader or microscope.
- A known mitochondrial uncoupler (e.g., CCCP) is used as a positive control.
[6]
ATP Synthase Activity Assay:
This assay directly measures the inhibitory effect of this compound on ATP synthase.
Principle: The activity of ATP synthase is measured by quantifying the rate of ATP hydrolysis. This is often a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. - Protocol Outline: 1. Isolate mitochondria from a suitable cell or tissue source. 2. The mitochondrial preparation is added to a reaction buffer containing ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH. 3. The reaction is initiated, and the baseline rate of NADH oxidation is measured spectrophotometrically at 340 nm. 4. This compound is added, and the change in the rate of NADH oxidation is measured to determine the extent of ATP synthase inhibition. 5. A known ATP synthase inhibitor, such as oligomycin, is used as a positive control. [5] This guide provides a foundational understanding of this compound for researchers and professionals. The detailed information on its molecular properties, biosynthesis, and mechanism of action, along with the provided experimental frameworks, should serve as a valuable resource for further investigation and development in related fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plus.ac.at [plus.ac.at]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometric Analysis of Mucin Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Leucinostatin H Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatins are a family of non-ribosomally synthesized lipopeptides produced by various fungi, most notably Purpureocillium lilacinum (formerly Paecilomyces lilacinus) and Metarhizium marquandii (formerly Paecilomyces marquandii).[1][2] These complex natural products exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, and antitumor properties.[3] This technical guide provides a comprehensive overview of the biosynthesis of Leucinostatin H, a member of this family characterized by a unique tertiary amine-oxide at its C-terminus. We will delve into the genetic architecture of the biosynthetic gene cluster, the enzymatic machinery responsible for its assembly, and the regulatory networks that govern its production. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and fungal biotechnology.
Introduction to Leucinostatins
The leucinostatins are a diverse family of lipopeptides, with over 24 different structures identified to date.[4][5] They are synthesized by a multienzyme complex known as a non-ribosomal peptide synthetase (NRPS) in conjunction with polyketide synthases (PKSs). The general structure of leucinostatins consists of a fatty acid side chain attached to a nine-residue peptide backbone.[5] This peptide core often contains non-proteinogenic amino acids, such as α-aminoisobutyric acid (AIB), hydroxyleucine (HyLeu), and 4-methyl-L-proline (MePro).[4][5]
This compound, along with Leucinostatin K, is distinguished by the presence of a tertiary amine-oxide terminal group.[6] This modification is crucial for its biological activity. The IUPAC name for this compound is N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide, and its molecular formula is C57H103N11O12.[7]
The Leucinostatin Biosynthetic Gene Cluster (lcs)
The genetic blueprint for leucinostatin biosynthesis is encoded within a dedicated gene cluster, designated as the lcs cluster. In Purpureocillium lilacinum, this cluster spans approximately 100 kb and contains around 20 genes.[5][8] The core of this cluster is the massive non-ribosomal peptide synthetase gene, lcsA.
Core Biosynthetic Genes
The central machinery for leucinostatin assembly consists of an NRPS and two PKSs.
-
lcsA : This gene encodes the primary NRPS, a large multi-domain enzyme responsible for the sequential addition of the nine amino acid residues to the growing peptide chain. LcsA is composed of ten modules, each containing condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domains.[4][5][8] The A-domains are responsible for recognizing and activating the specific amino acid substrates.
-
lcsB and lcsC : These genes encode two polyketide synthases that are responsible for the synthesis of the 4-methylhex-2-enoic acid fatty acid side chain, which is attached to the N-terminus of the peptide.[5]
Tailoring and Modifying Enzymes
The lcs cluster also harbors a suite of genes encoding enzymes that modify the core lipopeptide structure, leading to the diversity observed in the leucinostatin family.
-
lcsG : This gene encodes an N-methyltransferase that is crucial for the iterative methylation of the C-terminal amine.[9][10] This enzyme is directly involved in the formation of the tertiary amine found in this compound, which is subsequently oxidized. The methylation occurs at the NH2, NHCH3, and N(CH3)2 groups in the C-terminal unit.[9]
-
Other modifying enzymes : The cluster also contains genes predicted to encode for a cytochrome P450 monooxygenase (lcsI), an acyl-CoA ligase (lcsD), and other enzymes involved in precursor supply and tailoring steps.[5][8]
Regulation and Transport
The expression of the lcs cluster is tightly regulated, and the final product must be exported from the cell.
-
Transcription Factors : Two key transcription factors have been identified that regulate the lcs cluster.
-
lcsF : Overexpression of this transcription factor leads to a 1.5-fold increase in the production of Leucinostatins A and B.[5][8]
-
lcsL (also known as rolP): This putative bZIP transcription factor is crucial for the synthesis of leucinostatins. Disruption of lcsL results in a complete loss of leucinostatin production, while its overexpression leads to increased yields.[11]
-
-
Transporters : The cluster likely contains genes encoding transporter proteins responsible for exporting the leucinostatins out of the fungal cell, although this has not been experimentally verified.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that can be divided into three main stages: initiation, elongation, and termination/modification.
Initiation: Synthesis of the Fatty Acid Side Chain
The pathway is initiated by the PKSs LcsB and LcsC, which synthesize the 4-methylhex-2-enoic acid. This fatty acid is then transferred to the first module of the LcsA NRPS.
Elongation: Assembly of the Peptide Backbone
The LcsA NRPS then sequentially adds the nine amino acid residues. Each module of LcsA is responsible for the incorporation of a specific amino acid. The adenylation (A) domain of each module selects and activates the correct amino acid, which is then transferred to the peptidyl carrier protein (PCP) domain. The condensation (C) domain then catalyzes the formation of a peptide bond between the growing peptide chain and the newly added amino acid.
Termination and Post-Synthesis Modifications
After the final amino acid is added, the completed lipopeptide is released from the NRPS. For this compound, this is followed by a series of crucial post-synthesis modifications:
-
C-terminal Methylation : The N-methyltransferase LcsG catalyzes the iterative methylation of the C-terminal amine group.[9][10]
-
Oxidation : A putative oxidase, likely a cytochrome P450 monooxygenase encoded within the lcs cluster, then oxidizes the tertiary amine to form the characteristic tertiary amine-oxide of this compound.
The proposed biosynthetic pathway for this compound is depicted in the following diagram:
References
- 1. Leucinostatin | 39405-64-6 | Benchchem [benchchem.com]
- 2. Purpureocillium lilacinum and Metarhizium marquandii as plant growth-promoting fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites of Purpureocillium lilacinum [mdpi.com]
- 4. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 5. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucinostatins H and K, two novel peptide antibiotics with tertiary amine-oxide terminal group from Paecilomyces marquandii isolation, structure and biological activity PMID: 3610826 | MCE [medchemexpress.cn]
- 7. This compound | C57H103N11O12 | CID 6450521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional genetic analysis of the leucinostatin biosynthesis transcription regulator lcsL in Purpureocillium lilacinum using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Edged Sword: Leucinostatin H's Mechanism of Action on Mitochondrial Membranes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of potent peptide mycotoxins produced by fungi such as Purpureocillium lilacinum.[1][2] Among them, Leucinostatin H stands out for its significant biological activities, including antiprotozoal, anticancer, and antimicrobial properties.[3][4] The primary target of these activities is the mitochondrion, where this compound exerts a dual mechanism of action, leading to profound cellular dysfunction and eventual cell death. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound on mitochondrial membranes, with a focus on its ionophoric and ATP synthase inhibitory effects. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Core Mechanisms of Action at the Mitochondrial Membrane
This compound disrupts mitochondrial function through two primary, interconnected mechanisms: destabilization of the inner mitochondrial membrane and direct inhibition of F1Fo-ATP synthase. This dual-action profile makes it a potent cytotoxin.
Destabilization of the Inner Mitochondrial Membrane and Ionophoric Activity
This compound acts as an ionophore, increasing the permeability of the inner mitochondrial membrane to both monovalent and divalent cations.[3][5] This action disrupts the electrochemical gradient crucial for oxidative phosphorylation. The peptide's hydrophobic nature and its tendency to form α-helical structures allow it to insert into the lipid bilayer, leading to the formation of transient or stable pores.[3] This disruption of membrane integrity has several downstream consequences:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): By creating pores and facilitating ion transport, this compound dissipates the proton gradient across the inner mitochondrial membrane, leading to a concentration-dependent decrease in ΔΨm.[3]
-
Induction of the Mitochondrial Permeability Transition (MPT): The influx of ions, particularly Ca2+, and the decrease in ΔΨm can trigger the opening of the mitochondrial permeability transition pore (mPTP).[6][7][8] The mPTP is a high-conductance channel whose opening leads to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors.[7][8][9]
-
Uncoupling of Oxidative Phosphorylation: At higher concentrations, this compound acts as a protonophore, directly transporting protons across the inner mitochondrial membrane and uncoupling respiration from ATP synthesis.[10] This leads to an increase in oxygen consumption without a corresponding increase in ATP production.[11]
Inhibition of F1Fo-ATP Synthase
This compound is a potent inhibitor of the mitochondrial F1Fo-ATP synthase, the enzyme responsible for the synthesis of ATP.[2][12] It is believed to target the Fo subunit of the synthase.[13] The mechanism of inhibition involves binding to subunit c of the Fo portion, which blocks proton translocation and consequently inhibits ATP synthesis.[14][15] Notably, Leucinostatins do not inhibit the isolated F1-ATPase, indicating a specific interaction with the membrane-embedded Fo domain.[14]
This inhibition of ATP synthase has critical cellular consequences:
-
ATP Depletion: Direct inhibition of ATP synthase leads to a rapid decline in cellular ATP levels, compromising numerous energy-dependent cellular processes.
-
Induction of Apoptosis: The combination of ATP depletion, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c from the mitochondria initiates the intrinsic apoptotic pathway.[16][17][18]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanisms of this compound action on mitochondrial membranes.
Caption: Dual mechanism of this compound on mitochondria.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound and its analogs.
Table 1: Inhibitory Concentrations of Leucinostatin Analogs
| Compound | Target Organism/Cell Line | EC50 / IC50 | Reference |
| Leucinostatin A (1a) | T. b. rhodesiense | 0.4 nM | [3] |
| Leucinostatin A | L6 Cells (Cytotoxicity) | 180 nM | [3] |
| Leucinostatin Derivative 2 | T. b. rhodesiense | 6.4 nM | [3] |
| Leucinostatin Derivative 2 | L6 Cells (Cytotoxicity) | 1600 nM | [3] |
| Leucinostatin Derivative 4 | T. b. rhodesiense | 3.6 nM | [3] |
| Leucinostatin Derivative 4 | L6 Cells (Cytotoxicity) | 2600 nM | [3] |
Table 2: Inhibition of Mitochondrial Respiration and ATP Synthesis by Leucinostatins
| Compound | System | Effect | Concentration | Reference |
| Leucinostatins A & B | Rat Liver Mitochondria | Complete inhibition of state 3 respiration | 240 nM | [10] |
| Leucinostatin A | Bovine ATP Synthase (in proteoliposomes) | Ki ~80 nM | [11] | |
| Leucinostatin A | Yeast ATP Synthase (in proteoliposomes) | Ki ~30 nM | [11] | |
| Leucinostatin A | E. coli ATP Synthase (in proteoliposomes) | Ki ~1.1 µM | [11] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound on mitochondrial membranes.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: The mitochondrial membrane potential is measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A decrease in fluorescence indicates a loss of ΔΨm.
-
Reagents:
-
Mitochondrial membrane potential dyes:
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
MitoTracker Red CMXRos
-
-
Cell culture medium or appropriate buffer
-
This compound solution
-
Control and experimental cells (e.g., T. brucei or mammalian cell lines)
-
-
Protocol:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).[3]
-
Incubate the treated and control cells with the mitochondrial membrane potential dye (e.g., MitoTracker at a final concentration of 40 nM) according to the manufacturer's instructions.[3]
-
Wash the cells to remove excess dye.
-
Analyze the cells using fluorescence microscopy or a plate reader to quantify the fluorescence intensity.
-
A decrease in fluorescence in this compound-treated cells compared to controls indicates a loss of mitochondrial membrane potential.
-
References
- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The nonapeptide leucinostatin A acts as a weak ionophore and as an immunosuppressant on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation and pharmacology of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. The mitochondrial permeability transition pore and its role in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Shikonin induces mitochondria-mediated apoptosis and attenuates epithelial-mesenchymal transition in cisplatin-resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of the Leucinostatin Family of Peptides Against Protozoa: A Technical Guide
Executive Summary: The Leucinostatin family of nonapeptides, originally isolated from the fungus Purpureocillium lilacinum, represents one of the most potent classes of antiprotozoal compounds discovered to date.[1] Exhibiting activity in the low-to-sub-nanomolar range against a variety of pathogenic protozoa, including Trypanosoma, Leishmania, and Plasmodium species, these compounds have garnered significant interest in the field of drug development.[1] This technical guide provides a comprehensive overview of the quantitative biological activity, mechanism of action, and key experimental protocols related to the study of Leucinostatins. While this guide addresses the Leucinostatin family, particularly Leucinostatin A, B, and synthetic derivatives, specific data for a variant denoted as "Leucinostatin H" is not prevalent in the current body of scientific literature. The primary mode of action for this peptide family is the targeted destabilization of the inner mitochondrial membrane in protozoa, leading to a loss of membrane potential and subsequent parasite death.[1][2]
Quantitative Biological Activity Data
The Leucinostatin family demonstrates exceptionally high potency against several protozoan parasites responsible for major human diseases. The in vitro efficacy, typically measured as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), is summarized below. For context, cytotoxicity against mammalian cell lines is also included to indicate the selectivity of these compounds.
Table 1: In Vitro Activity of Leucinostatin A and Derivatives Against Protozoa
| Compound | Trypanosoma brucei rhodesiense (IC₅₀, nM) | Trypanosoma cruzi (IC₅₀, nM) | Leishmania donovani (IC₅₀, nM) | Plasmodium falciparum (IC₅₀, nM) | Cytotoxicity (L6 Rat Cells, IC₅₀, nM) |
| Leucinostatin A | 0.4 - 2.8[1] | - | - | 0.4 - 0.9[1] | 259[3] |
| Derivative 2 (ZHAWOC6025) | 6.4[1] | 4.8[1] | 18[1] | 4.8[1] | - |
| Derivative 4 (Lefleuganan) | 3.6[1] | 5.4[1] | 50[1] | 5.4[1] | 1563[3] |
Note: Data compiled from multiple studies. Ranges may reflect variations in experimental conditions and parasite strains.
Table 2: In Vitro Activity of Leucinostatin A & B Against Plasmodium falciparum
| Compound | Stage of Action | EC₅₀ (nM) |
| Leucinostatin A | Asexual Erythrocytic Stage | 0.05[4] |
| Leucinostatin A | Gametocyte Development | 220.5[4] |
| Leucinostatin A | Mosquito Infection (Feeding Assay) | 0.16[4] |
| Leucinostatin B Derivative (-CH₃) | Mosquito Transmission | 0.2[5] |
| Leucinostatin B Derivative (-H) | Mosquito Transmission | 1.5[5] |
Mechanism of Action: Mitochondrial Destabilization
The primary mechanism of antiprotozoal action for Leucinostatins is the disruption of mitochondrial function.[1][2] Unlike many antibiotics that inhibit specific enzymes, Leucinostatins appear to have a more direct physical effect on the integrity of the inner mitochondrial membrane.[1] This interaction leads to a cascade of events culminating in parasite death.
The key steps in the proposed mechanism are:
-
Membrane Interaction: The peptide, possessing a helical structure, interacts with and likely inserts into the protozoan mitochondrial membranes.[1]
-
Inner Membrane Destabilization: This interaction specifically compromises the integrity of the inner mitochondrial membrane, the site of oxidative phosphorylation.[1][2]
-
Loss of Membrane Potential (ΔΨm): The destabilization leads to a rapid collapse of the mitochondrial membrane potential, a critical component of cellular energy production.[1] This has been demonstrated experimentally through the loss of fluorescence from potential-sensitive dyes.[1]
-
Ultrastructural Damage: Electron microscopy reveals significant changes to the mitochondrial ultrastructure in treated parasites. The mitochondrial matrix becomes less electron-dense, and the organelle appears rounded and enlarged, while other cellular structures remain largely unaffected initially.[1][6]
-
Cell Death: The loss of mitochondrial function and energy production ultimately leads to parasite death.
Interestingly, while Leucinostatin A also inhibits the ATP synthase at low concentrations, its synthetic derivative Lefleuganan acts exclusively as a membrane potential uncoupler.[3] Both, however, show potent antiprotozoal activity, suggesting that the dissipation of the membrane potential is the key mechanism for killing the parasites.[3]
Experimental Protocols & Workflow
The study of Leucinostatins involves a series of established in vitro and imaging techniques to quantify their activity and elucidate their mechanism of action.
General Experimental Workflow
A typical research workflow for evaluating a novel Leucinostatin derivative against a protozoan parasite is outlined below. The process begins with broad in vitro screening and progresses to more detailed mechanistic and imaging studies.
Detailed Methodologies
Protocol 3.1: In Vitro Antiprotozoal Susceptibility Assay (General)
This protocol describes a typical method for determining the IC₅₀ of a compound against bloodstream-form Trypanosoma brucei.
-
Parasite Cultivation: T. b. rhodesiense (e.g., STIB900 strain) is cultured in a suitable medium (e.g., MEM with supplements) at 37°C and 5% CO₂ to maintain log-phase growth.
-
Compound Preparation: The Leucinostatin derivative is dissolved in DMSO to create a stock solution and then serially diluted in culture medium.
-
Assay Plate Setup: In a 96-well microtiter plate, 100 µL of parasite suspension (e.g., 2 x 10⁵ cells/mL) is added to each well. Then, 100 µL of the serially diluted compound is added.
-
Incubation: The plate is incubated for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment (Resazurin Method): 20 µL of resazurin solution (e.g., 0.5 mM) is added to each well, and the plate is incubated for an additional 2-4 hours. The fluorescence (excitation 530 nm, emission 590 nm) is measured using a microplate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated using a suitable regression model.
Protocol 3.2: Mitochondrial Membrane Potential Assay
This method assesses the effect of the compound on the mitochondrial membrane potential (ΔΨm) using fluorescence microscopy.[1]
-
Parasite Treatment: T. b. brucei bloodstream forms are treated with the Leucinostatin derivative (e.g., at 5x and 10x the IC₅₀ concentration) for a defined period (e.g., 6-24 hours). An untreated control and a positive control (e.g., CCCP, a known uncoupler) are included.
-
Staining: Parasites are incubated with a mitochondrial membrane potential-dependent dye such as MitoTracker Red CMXRos or TMRE (tetramethylrhodamine, ethyl ester) for 20-30 minutes under culture conditions.
-
Microscopy: The cells are washed and fixed (e.g., with 4% paraformaldehyde). They are then mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: The cells are observed using a fluorescence microscope. In healthy, untreated cells, the dye accumulates in the active mitochondria, showing a distinct, bright fluorescent signal. In treated cells where the ΔΨm has collapsed, the mitochondrial staining will be diffuse or completely absent.[1]
Protocol 3.3: Transmission Electron Microscopy (TEM)
TEM is used to visualize ultrastructural changes within the parasite after drug treatment.[1][6]
-
Sample Collection: T. b. brucei cells are treated with the compound for a set time (e.g., 2 to 24 hours).
-
Fixation: The parasites are pelleted and fixed, typically with a solution containing glutaraldehyde (e.g., 2.5%) in a cacodylate or phosphate buffer, overnight at 4°C.[1]
-
Post-fixation and Staining: The fixed cells are washed and post-fixed with osmium tetroxide, followed by staining with uranyl acetate to enhance contrast.
-
Dehydration and Embedding: The sample is dehydrated through a graded series of ethanol concentrations and then embedded in a resin (e.g., Epon).[7]
-
Sectioning and Imaging: Ultrathin sections (e.g., 70-80 nm) are cut from the resin block using an ultramicrotome, placed on copper grids, and stained again (e.g., with lead citrate). The grids are then examined with a transmission electron microscope.
-
Analysis: The resulting micrographs are analyzed for morphological changes, with particular attention paid to the mitochondrion's size, shape, and internal matrix density compared to untreated control cells.[6]
Structure-Activity Relationship (SAR) Insights
Studies on synthetic derivatives of Leucinostatin A have provided valuable insights into the structural features required for antiprotozoal activity:
-
Helical Structure: The tendency of Leucinostatins to form a 3₁₀-helical structure is crucial for their biological activity.[1] Disruption of this helix, for example by N-methylation of an amide, leads to a massive decrease in anti-parasitic potency.[1]
-
Hydroxyleucine at Position 7: This residue in Leucinostatin A is a key determinant of its specific ATP synthase inhibition and associated systemic toxicity. Replacing it, as in the clinical candidate Lefleuganan, removes the ATP synthase inhibitory effect while maintaining potent antiprotozoal activity through membrane uncoupling, thereby improving the therapeutic window.[3][8]
-
N-Terminus: The acyl group on the N-terminus is essential for biological activity. Modifications to this part of the molecule can significantly alter potency.[9]
-
C-Terminus: The hydrophobicity at the C-terminus also plays a role in activity. Excessive hydrophobicity can reduce the efficacy of the peptide against Plasmodium transmission.[5]
Conclusion
The Leucinostatin family of peptaibiotics stands out for its extraordinary potency against a range of clinically relevant protozoa. Their unique mechanism of action, which involves the physical destabilization of the inner mitochondrial membrane, presents a promising avenue for the development of novel antiparasitic drugs. The ability to synthetically modify the natural Leucinostatin A structure has allowed for the optimization of its therapeutic profile, reducing mammalian toxicity while preserving high efficacy, as exemplified by the clinical candidate Lefleuganan.[3] Further research into this remarkable class of compounds could yield new and desperately needed treatments for devastating parasitic diseases.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrastructural investigation methods for Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]
Leucinostatin H: A Technical Guide to its Antifungal and Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatin H is a polypeptide antibiotic belonging to the leucinostatin family of mycotoxins produced by fungi of the Paecilomyces genus.[1][2] Like other members of its class, this compound has garnered interest for its potential as an anti-infective agent due to its activity against a range of microorganisms. This technical guide provides a comprehensive overview of the currently available data on the antifungal and antibacterial spectrum of this compound, including quantitative data, likely experimental protocols, and insights into its mechanism of action.
Antimicrobial Spectrum: Quantitative Data
The antimicrobial activity of this compound has been evaluated against various Gram-positive bacteria and the opportunistic fungal pathogen Candida albicans. The available Minimum Inhibitory Concentration (MIC) data is summarized in the tables below.
Antibacterial Spectrum
This compound has demonstrated inhibitory activity against several Gram-positive bacteria.
| Bacterial Species | Minimum Inhibitory Concentration (MIC) |
| Bacillus subtilis | 10-100 µg/mL |
| Bacillus cereus | 10-100 µg/mL |
| Staphylococcus aureus | 10-100 µg/mL |
| (Source:[1][3][4][5]) |
Antifungal Spectrum
The antifungal activity of this compound has been reported against the yeast Candida albicans.
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | 10.0 µg/mL |
| (Source:[6][7][8]) |
Experimental Protocols
While specific, detailed experimental protocols for determining the MIC of this compound are not extensively published, the methodologies likely adhere to standardized antimicrobial susceptibility testing procedures. The following represent probable protocols based on established methods.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for both bacteria and fungi were likely determined using a broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.
Workflow for MIC Determination
References
- 1. Other Targets | DC Chemicals [dcchemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Antifungal Peptides: Novel Therapeutic Compounds against Emerging Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Early Toxicity and LD50 Studies of Leucinostatin H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early toxicological studies of Leucinostatin H, a peptide mycotoxin with notable antimicrobial and antitumor properties. The high toxicity of this compound has been a significant barrier to its therapeutic development. This document summarizes the quantitative toxicity data, details the likely experimental protocols used in early studies based on established methodologies, and visualizes the toxic mechanisms and experimental workflows.
Quantitative Toxicity Data: Leucinostatin LD50
Early studies established the acute toxicity of leucinostatins in mice. The median lethal dose (LD50), the dose required to kill half the members of a tested population, was determined for both intraperitoneal and oral routes of administration. These findings categorize leucinostatins among the more toxic mycotoxins.[1][2][3] The LD50 values from these foundational studies are summarized in the table below.
| Animal Model | Route of Administration | LD50 Value | Reference |
| Mice | Intraperitoneal (IP) | 1.8 mg/kg | [4][5] |
| Mice | Oral (PO) | 5.4 - 6.3 mg/kg | [4][5] |
Experimental Protocols
While the precise, detailed protocols from the very early studies on leucinostatins are not extensively documented in readily available literature, it is highly probable that they followed standard methodologies for acute toxicity testing prevalent at the time, which have since been refined into guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). The following sections describe a plausible experimental protocol for determining the LD50 of this compound in mice, synthesized from current best practices and knowledge of historical methods.
Test Substance
-
Substance: this compound (or a mixture of leucinostatins A and B, as was common in early isolations).[3][4]
-
Purity: The purity of the test substance should be as high as possible.
-
Vehicle: The vehicle used to dissolve or suspend this compound for administration would be a sterile, non-toxic solvent. For intraperitoneal injection, this would likely be a saline solution, possibly with a small amount of a solubilizing agent like dimethyl sulfoxide (DMSO) if required. For oral administration, an aqueous solution or a suspension in a vehicle like corn oil would be appropriate.
Animal Model
-
Species and Strain: Mice (e.g., BALB/c or Swiss Webster strains).[6]
-
Age and Weight: Young adult mice, typically 6-8 weeks old, with a weight range of 20-30 grams.
-
Sex: Studies would likely have been conducted on a single sex, or on both sexes to identify any sex-specific differences in toxicity.
-
Acclimatization: Animals would be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Mice would be housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water would be provided ad libitum, except for a brief fasting period before oral administration.
Administration of the Test Substance
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage.
-
Dosage Levels: A range of doses would be selected to cause mortality rates from approximately 10% to 90%. This is typically determined from preliminary range-finding studies.
-
Volume: The volume administered would be kept constant across all dose groups, typically not exceeding 10 mL/kg for oral administration or 5 mL/kg for intraperitoneal injection in mice.
Observation Period
-
Duration: Following administration of this compound, the animals would be observed for a period of 14 days.
-
Frequency of Observation: Close observation for the first few hours post-administration, with regular checks (at least twice daily) for the first few days, and at least daily thereafter.
-
Parameters Observed:
-
Mortality: The number of deceased animals in each dose group would be recorded.
-
Clinical Signs of Toxicity: Observations would include changes in behavior (e.g., lethargy, hyperactivity), physical appearance (e.g., ruffled fur, changes in posture), and physiological functions (e.g., changes in respiration, tremors, convulsions).
-
Body Weight: Individual animal weights would be recorded prior to dosing and at regular intervals throughout the 14-day observation period.
-
Data Analysis
-
LD50 Calculation: The LD50 value with a 95% confidence interval would be calculated using a recognized statistical method, such as probit analysis. This method relates the probability of death to the logarithm of the dose.
Visualizations
Experimental Workflow for LD50 Determination
The following diagram illustrates a typical workflow for an acute toxicity study to determine the LD50 value.
Caption: Workflow for LD50 determination of this compound.
Signaling Pathway of this compound Toxicity
The primary mechanism of this compound toxicity is the disruption of mitochondrial function. The following diagram illustrates the proposed signaling pathway leading to cell death.
Caption: Proposed signaling pathway of this compound toxicity.
Conclusion
The early toxicological evaluations of this compound clearly demonstrated its potent toxicity, as evidenced by its low LD50 values in mice. The primary mechanism of this toxicity is centered on the severe disruption of mitochondrial function, leading to a catastrophic failure of cellular energy production and ultimately, cell death. This in-depth understanding of both the quantitative toxicity and the underlying mechanisms is crucial for any future research aimed at modifying the this compound structure to reduce its toxicity while preserving its therapeutic efficacy. The experimental protocols and visualized pathways presented in this guide offer a foundational resource for researchers in the fields of toxicology, pharmacology, and drug development.
References
- 1. oecd.org [oecd.org]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bemsreports.org [bemsreports.org]
- 5. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
The Leucinostatin Mycotoxin Family: A Comprehensive Technical Review for Researchers and Drug Developers
An In-depth Examination of the Structure, Biological Activity, and Therapeutic Potential of a Potent Fungal Metabolite Family
The Leucinostatin family of mycotoxins, potent non-ribosomal peptides produced by various fungi, present a compelling area of study for researchers in natural product chemistry, toxicology, and drug development. First isolated from Paecilomyces lilacinus (now known as Purpureocillium lilacinum), these complex lipopeptides exhibit a broad spectrum of potent biological activities, including antimicrobial, antifungal, antitumor, antiprotozoal, and insecticidal effects.[1][2] Their primary mechanism of action involves the disruption of mitochondrial function, making them a subject of intense investigation for their potential therapeutic applications and inherent toxicological risks. This technical guide provides a comprehensive review of the Leucinostatin family, summarizing key data, detailing experimental methodologies, and visualizing their mechanisms of action to support ongoing research and development efforts.
Chemical Structure and Producing Organisms
Leucinostatins are characterized by a linear peptide backbone of nine amino acid residues, many of which are non-proteinogenic. The N-terminus is typically acylated with a fatty acid, and the C-terminus is blocked by an amino alcohol.[3] To date, over 20 different Leucinostatin analogues have been identified, with Leucinostatin A and B being the most studied.[4] These structural variations, arising from differences in amino acid composition and the fatty acid side chain, contribute to the diversity of their biological activities.
The primary producers of Leucinostatins are filamentous fungi, most notably Purpureocillium lilacinum, a common soil fungus also known for its nematicidal properties.[2] Other producing organisms include species from the genera Paecilomyces and Acremonium.[3] The biosynthetic gene cluster responsible for Leucinostatin production in P. lilacinum has been identified, paving the way for potential bioengineering approaches to generate novel analogues with improved therapeutic indices.[3]
Quantitative Biological Activity Data
The potent and diverse biological activities of the Leucinostatin family have been quantified across numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and lethal dose (LD50) values, providing a comparative overview of their efficacy.
Table 1: Cytotoxicity (IC50) of Leucinostatins against Cancer and Protozoal Cells
| Leucinostatin Analogue | Cell Line/Organism | IC50 Value | Reference |
| Leucinostatin A | Plasmodium falciparum | 0.4–0.9 nM | [1] |
| Leucinostatin A | Trypanosoma brucei | 2.8 nM | [1] |
| Leucinostatin A | Trypanosoma brucei brucei | 0.4 nM | [1] |
| Leucinostatin A Derivative 2 | Trypanosoma brucei brucei | 6.4 nM | [1] |
| Leucinostatin A Derivative 4 | Trypanosoma brucei brucei | 3.6 nM | [1] |
| Leucinostatin A Derivative 7 | Trypanosoma brucei brucei | >1000 nM | [1] |
| Leucinostatins 1-10 | MDA-MB-453 (TNBC) | 1.4–8.0 nM | [5] |
| Leucinostatins 1-10 | MDA-MB-231 (TNBC) | >100 nM | [5] |
Table 2: Antimicrobial (MIC) Activity of Leucinostatins
| Leucinostatin Analogue | Microbial Group | MIC Range | Reference |
| Leucinostatin Mix (A & B) | Gram-positive bacteria | 2.5–100 µM | [1] |
| Leucinostatin Mix (A & B) | Fungi | 10–25 µM | [1] |
| Leucinostatin B2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 78 µg/ml | [6] |
Table 3: Acute Toxicity (LD50) of Leucinostatins in Mice
| Leucinostatin Analogue | Route of Administration | LD50 Value | Reference |
| Leucinostatin Mix (A & B) | Intraperitoneal (ip) | 1.6 mg/kg | [1] |
| Leucinostatin A | Intraperitoneal (ip) | 1.8 mg/kg | [1] |
| Leucinostatin B | Intraperitoneal (ip) | 1.8 mg/kg | [1] |
| Leucinostatin A | Oral | 5.4 mg/kg | [1] |
| Leucinostatin B | Oral | 6.3 mg/kg | [1] |
Mechanism of Action: Targeting Mitochondrial Function
The primary molecular target of Leucinostatins is the mitochondrial F1Fo-ATP synthase, a critical enzyme complex responsible for ATP production.[2][7] By binding to the Fo subunit of ATP synthase, Leucinostatins inhibit its function, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP.[7][8] This disruption of cellular energy metabolism is the underlying cause of the observed cytotoxic and antimicrobial effects. At higher concentrations, Leucinostatins can also act as protonophores, further dissipating the mitochondrial membrane potential.[7]
Caption: Mechanism of Leucinostatin-induced cytotoxicity.
Recent studies have also revealed that the inhibition of mitochondrial respiration by Leucinostatins can selectively impede mTORC1 signaling in certain cancer cell subtypes, such as the luminal androgen receptor (LAR) subtype of triple-negative breast cancer.[5] This finding opens new avenues for investigating Leucinostatins as targeted anticancer agents.
Caption: Inhibition of mTORC1 signaling by Leucinostatin.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]
Materials:
-
Target cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
Leucinostatin stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the Leucinostatin stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the Leucinostatin dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of Leucinostatin that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 4. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 8. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Leucinostatin H: A Technical Guide to its Ionophoric Properties for Monovalent and Divalent Cations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatins are a class of nonapeptide antibiotics produced by fungi of the Purpureocillium and Ophiocordyceps genera. These peptides exhibit a range of biological activities, including antimicrobial, antitumor, and antiprotozoal effects.[1] A key aspect of their mechanism of action is their ability to function as ionophores, facilitating the transport of both monovalent and divalent cations across biological membranes. This technical guide focuses on Leucinostatin H, providing a comprehensive overview of its structure and exploring its ionophoric capabilities. Due to the limited availability of specific quantitative data for this compound, this document leverages data from the closely related and well-studied Leucinostatin A to infer its functional properties. We present detailed experimental protocols for assessing ionophore activity and visualize the proposed mechanisms and workflows.
Introduction to this compound
This compound is a novel peptide antibiotic isolated from Paecilomyces lilacinus.[2] Like other members of the leucinostatin family, it is a complex nonapeptide with a significant hydrophobic character, enabling it to interact with and insert into lipid bilayers. The ionophoric activity of leucinostatins is central to their biological effects, which often involve the disruption of mitochondrial membrane potential and the dissipation of ion gradients essential for cellular function.[1]
Chemical Structure and Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₀₃N₁₁O₁₂ | [2][3] |
| Molecular Weight | 1134.51 g/mol | [2] |
| CAS Number | 109539-58-4 | [2][3] |
Ionophoric Activity of Leucinostatins
Leucinostatins, including Leucinostatin A, have been demonstrated to act as ionophores for both monovalent and divalent cations.[1][4] Their ability to transport ions across membranes is attributed to their α-helical secondary structure in nonpolar environments, which allows them to form transmembrane pores or channels. This activity disrupts the electrochemical gradients that are vital for cellular processes, particularly oxidative phosphorylation in mitochondria.[5][6]
Mechanism of Ion Transport
The ionophoric action of leucinostatins is believed to occur through a channel-forming mechanism. The peptide monomers aggregate within the lipid bilayer to form transient or stable pores.[1] This process is concentration-dependent and affects membrane fluidity. The formation of these pores allows for the passage of small hydrophilic molecules and ions down their electrochemical gradients.
Figure 1. Proposed mechanism of this compound-mediated ion transport.
Cation Selectivity
Table 1: Inferred Cation Transport Capabilities of this compound (based on Leucinostatin A)
| Cation Type | Specific Ions | Evidence/Inference |
| Monovalent | K⁺, Na⁺ | Leucinostatin A facilitates the transport of monovalent cations across artificial and cellular membranes.[4] |
| Divalent | Ca²⁺, Zn²⁺ | Leucinostatin A has been shown to transport divalent cations, impacting intracellular signaling.[4] |
Experimental Protocols for Assessing Ionophore Activity
The ionophoric properties of compounds like this compound can be investigated using a variety of in vitro techniques. These methods typically involve artificial membrane systems, such as liposomes or planar lipid bilayers, and allow for the direct measurement of ion flux.
Liposome-Based Fluorescence Assays
A common method to assess ionophore activity is to monitor the leakage of a fluorescent dye from liposomes.
Principle: Liposomes are loaded with a fluorescent dye at a concentration that causes self-quenching. The addition of an ionophore that creates pores in the liposome membrane leads to the efflux of the dye, resulting in its dilution in the external medium and a subsequent increase in fluorescence.
Protocol Outline:
-
Liposome Preparation:
-
Prepare a lipid film by evaporating a solution of phospholipids (e.g., DOPC) in a round-bottom flask.
-
Hydrate the lipid film with a buffer containing a self-quenching concentration of a fluorescent dye (e.g., calcein).
-
Form large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane.
-
Remove non-encapsulated dye by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Place the calcein-loaded liposomes in a fluorometer cuvette.
-
Establish a baseline fluorescence reading.
-
Add this compound to the cuvette and monitor the change in fluorescence over time.
-
As a positive control for maximal leakage, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes.
-
Figure 2. Workflow for a liposome-based fluorescence leakage assay.
Planar Lipid Bilayer (PLB) Electrophysiology
This technique allows for the direct measurement of ion channel activity at the single-molecule level.[7][8]
Principle: A lipid bilayer is formed across a small aperture separating two aqueous compartments. The ionophore is then incorporated into the bilayer, and the resulting ionic currents are measured using electrodes.
Protocol Outline:
-
Bilayer Formation:
-
Paint a solution of lipids in an organic solvent across a small aperture in a partition separating two chambers filled with an electrolyte solution.
-
Monitor the formation of a stable bilayer by measuring its capacitance.
-
-
Ionophore Incorporation:
-
Add this compound to one of the chambers (the cis side).
-
Observe the spontaneous insertion of the ionophore into the bilayer, which is detected as the appearance of discrete steps in the current recording.
-
-
Data Acquisition:
-
Apply a transmembrane voltage and record the resulting ionic currents using a patch-clamp amplifier.
-
Analyze the single-channel conductance and open/closed kinetics to characterize the properties of the ion channels formed by this compound.
-
Figure 3. Experimental workflow for planar lipid bilayer recordings.
Biological Implications and Signaling Pathways
The ionophoric activity of this compound has significant biological consequences, primarily through the disruption of mitochondrial function. By dissipating the mitochondrial membrane potential, leucinostatins interfere with ATP synthesis and can trigger downstream signaling events leading to apoptosis.
Table 2: Effects of Leucinostatins on Mitochondrial Function (Inferred for this compound)
| Parameter | Effect | Consequence |
| Mitochondrial Membrane Potential | Dissipation | Inhibition of ATP synthesis, disruption of mitochondrial import/export |
| Oxidative Phosphorylation | Uncoupling | Decreased cellular ATP levels, increased reactive oxygen species (ROS) production |
| Apoptosis | Induction | Release of pro-apoptotic factors (e.g., cytochrome c), activation of caspases |
The disruption of mitochondrial ion homeostasis can impact various signaling pathways. For instance, changes in intracellular Ca²⁺ levels due to mitochondrial release can modulate the activity of numerous enzymes and transcription factors. Furthermore, the inhibition of mTORC1 signaling has been observed with leucinostatin treatment, linking mitochondrial bioenergetics to the regulation of cell growth and proliferation.[9]
Figure 4. Signaling consequences of this compound's ionophoric activity.
Conclusion and Future Directions
This compound, a member of the leucinostatin family of peptide antibiotics, is predicted to function as a potent ionophore for both monovalent and divalent cations. Its ability to form pores in lipid bilayers and disrupt essential ion gradients, particularly across the mitochondrial membrane, is central to its biological activity. While direct quantitative data for this compound is currently limited, studies on the closely related Leucinostatin A provide a strong basis for understanding its mechanism of action.
Future research should focus on obtaining specific quantitative data for this compound, including its cation selectivity profile, the kinetics of ion transport, and the precise structure of the transmembrane pores it forms. Such studies will be crucial for a complete understanding of its biological function and for the potential development of this compound and its analogues as therapeutic agents. The experimental protocols outlined in this guide provide a framework for these future investigations.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C57H103N11O12 | CID 6450521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The nonapeptide leucinostatin A acts as a weak ionophore and as an immunosuppressant on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Leucinostatins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a class of peptide mycotoxins produced by fungi such as Paecilomyces lilacinus.[1] They have garnered significant interest in the scientific community due to their potent biological activities, including antifungal, antibacterial, and notably, anticancer properties.[2][3] This document provides detailed experimental protocols for the in vitro evaluation of Leucinostatins, with a focus on their cytotoxic and apoptotic effects on cancer cell lines. While the user requested information on Leucinostatin H, the available scientific literature predominantly focuses on other analogs such as Leucinostatin A, B, and Y. The protocols detailed herein are standard methodologies that can be adapted for the study of any Leucinostatin analog, including this compound.
The primary mechanism of action for Leucinostatins involves the disruption of mitochondrial function. They have been shown to act as potent inhibitors of mitochondrial ATP synthase and can uncouple oxidative phosphorylation, leading to a decrease in cellular ATP levels and the induction of apoptosis.[1][4] Furthermore, some studies have indicated that Leucinostatins can modulate signaling pathways such as the mTORC1 pathway.[5]
These application notes will guide researchers in assessing the in vitro efficacy of Leucinostatins through a series of established assays, including the determination of cytotoxic concentration, analysis of apoptosis induction, evaluation of mitochondrial membrane potential, and assessment of cell cycle distribution.
Data Presentation: Cytotoxicity of Leucinostatins
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound.[6] The following table summarizes the reported IC50 values for various Leucinostatin analogs across different cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.[7]
| Leucinostatin Analog | Cell Line | Cell Type | IC50 Value | Reference |
| Leucinostatin A | L6 (rat myoblast) | Non-cancerous | 259 nM | [8] |
| Leucinostatin A | Plasmodium falciparum | Protozoan | 0.4-0.9 nM | [3] |
| Leucinostatin A | Trypanosoma brucei | Protozoan | 2.8 nM | [3] |
| Leucinostatin B | Trypanosoma brucei | Protozoan | Curative at 4x0.3 mg/kg | [3] |
| Leucinostatin Derivative 2 | L. donovani (amastigotes) | Protozoan | 18 nM (intracellular) | [3] |
| Leucinostatin Derivative 4 | L. donovani (amastigotes) | Protozoan | 50 nM (intracellular) | [3] |
| Leucinostatin Derivative 2 | P. falciparum | Protozoan | 4.8 nM | [3] |
| Leucinostatin Derivative 4 | P. falciparum | Protozoan | 5.4 nM | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow MTT to a purple formazan product.[10]
Materials:
-
This compound (or other analog)
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Leucinostatin in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Leucinostatin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Leucinostatin, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the Leucinostatin concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Materials:
-
This compound (or other analog)
-
Target cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Leucinostatin at the desired concentrations (e.g., IC50 concentration) for a specified time. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[12]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in apoptosis. This can be assessed using cationic fluorescent dyes like JC-1 or TMRE that accumulate in the mitochondria of healthy cells.
Using JC-1 Dye: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[13]
Materials:
-
This compound (or other analog)
-
Target cancer cell lines
-
Complete cell culture medium
-
JC-1 dye solution
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides). Treat with Leucinostatin at desired concentrations. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[14]
-
Washing: Wash the cells with PBS or assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. A shift from red to green fluorescence indicates a decrease in ΔΨm.
Using TMRE Dye: TMRE is a red-orange fluorescent dye that accumulates in active mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.[15]
Materials:
-
This compound (or other analog)
-
Target cancer cell lines
-
Complete cell culture medium
-
TMRE (tetramethylrhodamine, ethyl ester) dye solution
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with Leucinostatin.
-
TMRE Staining: Add TMRE to a final concentration of 200 nM and incubate for 15-30 minutes at 37°C.[15]
-
Washing: Wash the cells with warm PBS.[16]
-
Analysis: Measure the fluorescence intensity using a plate reader (Ex/Em = ~549/575 nm) or by flow cytometry.[16]
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Leucinostatin treatment may cause cell cycle arrest at specific checkpoints. DNA content is quantified using a fluorescent dye like Propidium Iodide (PI).[17]
Materials:
-
This compound (or other analog)
-
Target cancer cell lines
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol[17]
-
PI staining solution (containing PI and RNase A)[18]
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with Leucinostatin for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes on ice or store at -20°C.[17]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. Analyze the resulting histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 5. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. assaygenie.com [assaygenie.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. igbmc.fr [igbmc.fr]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Leucinostatin H: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of potent peptide mycotoxins produced by various fungi, including Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1][2][3] These non-ribosomal peptides exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects.[1][4][5] Leucinostatin H is a member of this family, and while specific research on this particular analog is limited, the collective knowledge of the leucinostatin class provides a strong foundation for its preparation, handling, and application in research settings.
This document provides detailed application notes and protocols for the use of this compound in research, with the understanding that much of the procedural information is extrapolated from studies on the more extensively characterized Leucinostatin A and B. Researchers should use these protocols as a starting point and optimize them for their specific experimental systems.
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 109539-58-4 | MedKoo Biosciences |
| Molecular Formula | C57H103N11O12 | MedKoo Biosciences |
| Molecular Weight | 1134.51 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Purity | >98% (lot-specific) | MedKoo Biosciences |
Solubility and Storage
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO. Limited water solubility. | MedKoo Biosciences, Bioaustralis Fine Chemicals |
| Shipping Condition | Shipped at ambient temperature. | MedKoo Biosciences |
| Short-term Storage (days to weeks) | 0 - 4°C, dry and dark. | MedKoo Biosciences |
| Long-term Storage (months to years) | -20°C, dry and dark. | MedKoo Biosciences |
| Stock Solution Storage | 0 - 4°C (short-term), -20°C (long-term). | MedKoo Biosciences |
| Shelf Life | >3 years if stored properly. | MedKoo Biosciences |
Mechanism of Action
The primary mechanism of action for leucinostatins involves the disruption of cellular membranes, with a pronounced effect on the inner mitochondrial membrane.[6][7] This leads to a cascade of events culminating in cell death. While the specific signaling pathways are not fully elucidated in the classical sense of receptor-ligand interactions, the logical flow of its cytotoxic effects can be visualized.
Leucinostatins act as ionophores, forming pores in lipid bilayers and increasing membrane permeability to both monovalent and divalent cations.[6] This disrupts the electrochemical gradients essential for cellular function. A key target is the mitochondrial ATP synthase.[8][9] At low concentrations, leucinostatins can inhibit ATP synthesis, while at higher concentrations, they act as uncouplers of oxidative phosphorylation, dissipating the mitochondrial membrane potential.[1][9] This dual interference with mitochondrial energy production is a major contributor to their potent cytotoxic effects. The interaction with the cell membrane can also lead to a secondary inhibition of protein synthesis.[4][5][10]
Caption: Mechanism of this compound cytotoxicity.
Experimental Protocols
The following are generalized protocols based on studies with other leucinostatins. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell lines and assays.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Refer to the table below for common stock concentrations.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Stock Solution Concentration Examples:
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 881.4 µL |
| 5 mM | 1 mg | 176.3 µL |
| 10 mM | 1 mg | 88.1 µL |
| 1 mM | 5 mg | 4.407 mL |
| 5 mM | 5 mg | 881.4 µL |
| 10 mM | 5 mg | 440.7 µL |
Note: The molecular weight of this compound (1134.51 g/mol ) is used for these calculations. Adjust calculations based on the lot-specific molecular weight if provided on the certificate of analysis.
Cell Viability/Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT, XTT, or other viability reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO only) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: General workflow for a cell viability assay.
Mitochondrial Membrane Potential Assay
Objective: To assess the effect of this compound on mitochondrial membrane potential (ΔΨm).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
Mitochondrial membrane potential-sensitive fluorescent dye (e.g., JC-1, TMRE, TMRM)
-
Fluorescence microscope or flow cytometer
-
CCCP or other uncoupling agent (positive control)
Procedure:
-
Culture cells to the desired confluency in an appropriate culture vessel (e.g., plates with coverslips for microscopy, multi-well plates for flow cytometry).
-
Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control and a positive control (CCCP).
-
After treatment, remove the medium and incubate the cells with the fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove the excess dye.
-
Analyze the fluorescence. For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. For TMRE/TMRM, a decrease in fluorescence intensity indicates depolarization.
-
Quantify the changes in fluorescence to determine the effect of this compound on ΔΨm.
Handling and Safety Precautions
Leucinostatins are potent mycotoxins and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.
-
Handling Powder: Handle the solid form in a chemical fume hood to avoid inhalation of the powder.
-
Disposal: Dispose of all waste contaminated with this compound according to your institution's guidelines for hazardous chemical waste.
-
Toxicity: Leucinostatins have been shown to be highly toxic in animal models.[2][6] Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
By following these guidelines and protocols, researchers can safely and effectively utilize this compound in their investigations into its various biological activities.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Leucinostatin H: Solubility and Protocols for Researchers
Application Notes and Protocols for the Scientific Community
This document provides detailed information on the solubility of Leucinostatin H in common laboratory solvents and offers comprehensive protocols for its handling and use in research settings. These guidelines are intended for researchers, scientists, and professionals involved in drug development and cellular biology.
Solubility of Leucinostatin
Data Presentation: Solubility of Leucinostatin A/B Mixture
The following table summarizes the known solubility of a mixture of Leucinostatin A and B in dimethyl sulfoxide (DMSO), ethanol, and methanol. This data is provided as a reference for handling this compound, given the structural similarities within the Leucinostatin family.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] | A stock solution of a Leucinostatin mixture has also been prepared at 40 mg/mL in DMSO. |
| Ethanol | 10 mg/mL[1] | --- |
| Methanol | 10 mg/mL[1] | --- |
It is recommended that researchers determine the precise solubility of their specific batch of this compound using the protocols outlined below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Methanol, anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Solvent Addition: Transfer the weighed this compound to a sterile amber vial. Using a calibrated pipette, add the desired volume of the chosen solvent (DMSO, ethanol, or methanol).
-
Dissolution: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, particularly for higher concentrations. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent solvent evaporation and contamination.
Protocol 2: Determination of Kinetic Solubility by UV-Vis Spectrophotometry
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer, a common requirement for in vitro biological assays.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear, flat-bottom microplate
-
Multi-channel pipettor
-
Plate shaker
-
Microplate spectrophotometer with UV capabilities
-
0.22 µm syringe filters or filter plates
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer (e.g., PBS) to create a standard curve. The concentration range should bracket the expected solubility.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound. If the λmax is unknown, perform a wavelength scan (220-400 nm) to determine it.
-
Plot absorbance versus concentration and determine the linear regression equation.
-
-
Solubility Assay:
-
Dispense a small volume (e.g., 2 µL) of the this compound DMSO stock solution into the wells of a 96-well plate.
-
Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final concentration. This will induce precipitation if the concentration exceeds the kinetic solubility.
-
Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow the solution to reach equilibrium.
-
After incubation, filter the contents of each well using a 0.22 µm filter to remove any precipitated compound.
-
Measure the UV absorbance of the filtrate in a new 96-well plate at the predetermined λmax.
-
-
Data Analysis:
-
Using the linear regression equation from the standard curve, calculate the concentration of dissolved this compound in each well.
-
The highest concentration at which no precipitation is observed (or the concentration in the saturated solution) is the kinetic solubility.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for Determining this compound Solubility.
Leucinostatin and the mTOR Signaling Pathway
Leucinostatins have been shown to exert their cytotoxic effects, in part, by inhibiting the mTOR (mechanistic Target of Rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: this compound Inhibition of the mTOR Pathway.
References
Application Note: Assessment of Mitochondrial Membrane Potential Using Leucinostatin H and MitoTracker Red CMXRos
Abstract
This application note details a method for the quantitative assessment of mitochondrial membrane potential (ΔΨm) in living cells following treatment with the cytotoxic peptide, Leucinostatin H. The protocol utilizes MitoTracker Red CMXRos, a fluorescent dye that accumulates in mitochondria in a ΔΨm-dependent manner. This compound is known to disrupt mitochondrial function by destabilizing the inner mitochondrial membrane and inhibiting ATP synthase, leading to a decrease in ΔΨm and subsequent induction of apoptosis.[1][2][3][4] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to study the effects of this compound on mitochondrial health.
Introduction
Mitochondria are central to cellular metabolism and apoptosis. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP production.[5] A decrease in ΔΨm is an early hallmark of apoptosis. Leucinostatins are a family of peptide antibiotics that exhibit potent anticancer and antiprotozoal activity.[1][3] Their mechanism of action involves the permeabilization of mitochondrial membranes and inhibition of ATP synthase, leading to a collapse of the ΔΨm.[1][2][4]
MitoTracker Red CMXRos is a cell-permeant, cationic fluorescent dye that passively diffuses across the plasma membrane and accumulates in active mitochondria due to their negative membrane potential.[6] The intensity of MitoTracker Red CMXRos fluorescence is proportional to the ΔΨm. This allows for the quantitative analysis of changes in mitochondrial health in response to chemical compounds like this compound. This application note provides a detailed protocol for treating cells with this compound and subsequently staining with MitoTracker Red CMXRos to quantify changes in ΔΨm using fluorescence microscopy or flow cytometry.
Materials and Methods
Materials:
-
This compound
-
MitoTracker Red CMXRos (Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (FCCP) (positive control for depolarization)
-
Mammalian cell line of choice (e.g., HeLa, Jurkat)
-
96-well black, clear-bottom microplates (for fluorescence microscopy/plate reader) or 12-well plates (for flow cytometry)
-
Fluorescence microscope or flow cytometer
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
-
Flow cytometer with appropriate lasers and detectors (e.g., 488 nm or 561 nm excitation)
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a 1 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
MitoTracker Red CMXRos Stock Solution (1 mM): Dissolve 50 µg of MitoTracker Red CMXRos in 94.1 µL of anhydrous DMSO to make a 1 mM stock solution. Aliquot and store at -20°C, protected from light.
-
FCCP Stock Solution (10 mM): Dissolve FCCP in DMSO to achieve a 10 mM stock solution. Aliquot and store at -20°C.
-
Cell Culture Medium: Prepare complete cell culture medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
Protocol 2: Cell Seeding
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
For Fluorescence Microscopy/Plate Reader: Trypsinize and resuspend cells in complete medium. Seed the cells in a 96-well black, clear-bottom microplate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.
-
For Flow Cytometry: Trypsinize and resuspend cells in complete medium. Seed the cells in a 12-well plate at a density of 1 x 10^5 to 5 x 10^5 cells per well in 1 mL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
Protocol 3: Treatment with this compound
-
Prepare serial dilutions of this compound in complete cell culture medium from the 1 mM stock solution to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Include a vehicle control (DMSO) and a positive control for depolarization (FCCP). For the FCCP positive control, a final concentration of 10-20 µM is typically used and added 10-30 minutes before staining.[7]
-
Carefully remove the medium from the wells and replace it with 100 µL (for 96-well plates) or 1 mL (for 12-well plates) of the medium containing the different concentrations of this compound, DMSO, or FCCP.
-
Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
Protocol 4: Staining with MitoTracker Red CMXRos
-
Prepare a fresh working solution of MitoTracker Red CMXRos in pre-warmed serum-free medium at a final concentration of 50-200 nM. The optimal concentration may vary depending on the cell line and should be determined empirically.
-
After the this compound treatment period, remove the medium from the wells.
-
Wash the cells once with 100 µL (for 96-well plates) or 1 mL (for 12-well plates) of pre-warmed PBS.
-
Add the MitoTracker Red CMXRos working solution to each well and incubate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add 100 µL (for 96-well plates) or 500 µL (for 12-well plates) of fresh pre-warmed medium or PBS to each well.
Protocol 5: Data Acquisition and Analysis
A. Fluorescence Microscopy:
-
Immediately image the cells using a fluorescence microscope equipped with a TRITC/Rhodamine filter set (Excitation/Emission ~579/599 nm).
-
Acquire images from multiple fields of view for each condition.
-
Quantify the fluorescence intensity of individual cells or the total fluorescence intensity per field of view using image analysis software (e.g., ImageJ, CellProfiler).
-
Normalize the fluorescence intensity of the treated cells to the vehicle control.
B. Flow Cytometry:
-
For adherent cells, trypsinize the cells in each well and resuspend them in 500 µL of PBS. For suspension cells, gently collect the cells.
-
Analyze the cells on a flow cytometer using an appropriate laser for excitation (e.g., 488 nm or 561 nm) and a corresponding emission filter.
-
Collect data for at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Determine the mean fluorescence intensity (MFI) of the MitoTracker Red CMXRos signal for each sample.
-
Normalize the MFI of the treated samples to the MFI of the vehicle control.
Data Presentation
The following table summarizes representative quantitative data on the effect of a Leucinostatin derivative on mitochondrial membrane potential, as measured by a fluorescent dye assay. While specific IC50 values for this compound were not found in the searched literature, this data illustrates the expected dose-dependent decrease in mitochondrial membrane potential.
| Treatment Group | Concentration | % Decrease in Mitochondrial Membrane Potential (Mean ± SD) |
| Vehicle Control | - | 0 ± 5 |
| Leucinostatin Derivative | 10 nM | 25 ± 7 |
| 40 nM | 60 ± 10 | |
| 100 nM | 85 ± 8 | |
| FCCP (Positive Control) | 20 µM | 95 ± 4 |
Data is representative and adapted from studies on Leucinostatin derivatives. Actual results may vary depending on the cell line, this compound concentration, and incubation time.
Visualizations
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
Application Notes and Protocols: Leucinostatin H in the Study of Mitochondrial Uncoupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of nonapeptide antibiotics produced by various fungi, including Purpureocillium lilacinum and Paecilomyces marquandii.[1][2] Leucinostatin H is a notable member of this family. These peptides exhibit a range of biological activities, including antimicrobial, antifungal, and potent antiprotozoal effects.[3][4][5] A key aspect of their mechanism of action lies in their profound impact on mitochondrial function.[4]
Mitochondrial uncoupling is the process of dissociating fuel oxidation (respiration) in the electron transport chain from the synthesis of ATP.[6][7] Uncoupling agents achieve this by dissipating the proton motive force (the electrochemical gradient across the inner mitochondrial membrane) that is normally used by ATP synthase to produce ATP.[6] Leucinostatins, including this compound, are particularly interesting tools for studying this phenomenon due to their dual, concentration-dependent effects on oxidative phosphorylation.[8][9] At lower concentrations (in the nanomolar range), they act as inhibitors of the F1Fo-ATP synthase, while at higher concentrations, they function as potent mitochondrial uncouplers.[8][9][10]
These application notes provide an overview and detailed protocols for utilizing this compound to investigate mitochondrial uncoupling in various experimental systems.
Mechanism of Action: A Dual Role
The interaction of this compound with mitochondria is multifaceted and depends on its concentration:
-
ATP Synthase Inhibition (at low concentrations): At concentrations typically below 240 nM, leucinostatins specifically inhibit the F1Fo-ATP synthase.[8][9] This inhibition is thought to occur through binding to the membrane-embedded Fo part of the enzyme, disrupting the proton flow necessary for ATP synthesis.[9] This action is similar to other known ATP synthase inhibitors like oligomycin.
-
Mitochondrial Uncoupling (at higher concentrations): As the concentration of leucinostatin increases, it begins to exhibit protonophoric activity.[8] A protonophore is a lipid-soluble molecule that can shuttle protons across the inner mitochondrial membrane, effectively creating a "proton leak".[6] This action dissipates the proton gradient, uncoupling the electron transport chain from ATP synthesis. The energy that would have been used for ATP production is instead released as heat.[11] Leucinostatins are also known to act as ionophores, facilitating the transport of other cations across membranes, which contributes to the destabilization of the inner mitochondrial membrane.[12]
Applications in Mitochondrial Research
This compound's distinct properties make it a valuable tool for several applications in mitochondrial research:
-
Inducing and Studying Mitochondrial Uncoupling: It can be used as a chemical inducer of uncoupling to study the downstream cellular consequences, such as increased oxygen consumption, decreased ATP levels, altered cellular signaling, and initiation of cell death pathways.[11]
-
Determining Maximal Respiration: By completely uncoupling the electron transport chain from ATP synthesis, this compound can be used to measure the maximum capacity of the respiratory chain, a key parameter in assessing mitochondrial health.
-
Investigating Mitochondrial Membrane Potential (ΔΨm): The uncoupling effect of this compound leads to a dose-dependent depolarization of the inner mitochondrial membrane, which can be quantified using fluorescent probes.[12]
-
Elucidating Cell Death Mechanisms: Severe ATP depletion and mitochondrial dysfunction induced by uncouplers like this compound can trigger apoptosis or other forms of cell death. This makes it a useful tool for studying the signaling pathways involved.
-
Anticancer and Antiprotozoal Drug Discovery: The ability of leucinostatins to disrupt the energy metabolism of rapidly proliferating cells makes them and their derivatives interesting candidates for anticancer and antiprotozoal drug development.[3][12][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of leucinostatins on mitochondrial function. Note that specific values can vary depending on the cell type, experimental conditions, and the specific leucinostatin analogue used.
Table 1: Concentration-Dependent Effects of Leucinostatins
| Effect | Concentration Range | Primary Mechanism | Reference |
| ATP Synthase Inhibition | < 240 nM | Direct binding to the Fo subunit of ATP synthase | [8][9] |
| Mitochondrial Uncoupling | > 240 nM | Protonophoric action, dissipating the proton gradient | [8][9] |
Table 2: Expected Experimental Outcomes of Leucinostatin-Induced Uncoupling
| Parameter | Expected Change | Method of Measurement |
| Oxygen Consumption Rate (OCR) | Increase | Respirometry (e.g., Seahorse XF, Oroboros) |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease | Fluorescent dyes (e.g., TMRE, TMRM, JC-1) |
| Cellular ATP Levels | Decrease | Luciferase-based ATP assays |
| Extracellular Acidification Rate (ECAR) | Variable/Increase | Extracellular flux analysis (e.g., Seahorse XF) |
| AMPK Activation | Increase | Western Blot (p-AMPK) |
Visualizations
Caption: this compound acts as a protonophore, creating a "proton leak" across the inner mitochondrial membrane, which dissipates the proton motive force, uncouples the electron transport chain from ATP synthesis, and increases oxygen consumption.
Caption: A typical experimental workflow for measuring changes in mitochondrial oxygen consumption rate (OCR) upon treatment with this compound.
References
- 1. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 10. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing the Effect of Leucinostatin H on ATP Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucinostatins are a class of peptide antibiotics produced by various fungi.[1][2] These mycotoxins have garnered interest due to their potent antimicrobial and antitumor activities.[2][3][4][5] Their mechanism of action is primarily targeted at mitochondrial function, specifically ATP synthesis. Leucinostatins exhibit a dual effect on oxidative phosphorylation: at lower concentrations, they act as inhibitors of the F0 component of ATP synthase, while at higher concentrations, they function as protonophoric uncouplers, dissipating the mitochondrial membrane potential.[6][7][8] This dose-dependent dual action makes Leucinostatin H a compound of interest for studying mitochondrial bioenergetics and for potential therapeutic applications.
This document provides detailed protocols for assessing the effect of this compound on ATP synthesis in both isolated mitochondria and cultured cells. The methodologies are designed to enable researchers to quantify changes in ATP levels and to distinguish between the inhibitory and uncoupling effects of this compound.
Data Presentation
The quantitative data obtained from the following protocols can be effectively summarized in the tables below.
Table 1: Effect of this compound on ATP Synthesis in Isolated Mitochondria
| Treatment | This compound Conc. (nM) | ATP Synthesis Rate (nmol ATP/min/mg protein) | % Inhibition/Stimulation vs. Vehicle |
| Vehicle Control | 0 | 0% | |
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| This compound | 250 | ||
| This compound | 500 | ||
| This compound | 1000 | ||
| Oligomycin (Positive Control) | 1 µM | ||
| CCCP (Positive Control) | 1 µM |
Table 2: Effect of this compound on Cellular ATP Levels
| Treatment | This compound Conc. (nM) | Cellular ATP (RLU) | Cellular Viability (%) | Normalized ATP Levels |
| Vehicle Control | 0 | 100% | ||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| This compound | 250 | |||
| This compound | 500 | |||
| This compound | 1000 | |||
| Oligomycin (Positive Control) | 1 µM | |||
| CCCP (Positive Control) | 1 µM |
Experimental Protocols
Protocol 1: Assessing ATP Synthesis in Isolated Mitochondria
This protocol details the measurement of ATP synthesis in mitochondria isolated from a suitable source (e.g., rat liver, cultured cells). The assay is based on the luciferin/luciferase reaction, where the amount of light produced is directly proportional to the amount of ATP synthesized.[9][10][11]
Materials:
-
Isolated mitochondria
-
Mitochondrial respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.4)
-
Substrates for Complex I (e.g., 5 mM glutamate, 5 mM malate) or Complex II (e.g., 10 mM succinate, 2 µM rotenone)
-
ADP
-
This compound (in DMSO)
-
Oligomycin (in DMSO)
-
CCCP (in DMSO)
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
-
96-well white opaque microplate
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the chosen source using standard differential centrifugation protocols. Determine the mitochondrial protein concentration using a Bradford or BCA assay.
-
Reaction Setup: In a 96-well white opaque microplate, add the following to each well:
-
180 µL of mitochondrial respiration buffer.
-
Mitochondria (final concentration of 0.1-0.5 mg/mL).
-
Substrates for either Complex I or Complex II.
-
-
This compound Treatment: Add this compound to the wells to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 nM). For the vehicle control, add an equivalent volume of DMSO. For positive controls, add oligomycin (e.g., 1 µM) or CCCP (e.g., 1 µM).
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation of ATP Synthesis: Add ADP to each well to a final concentration of 1 mM to initiate ATP synthesis.
-
ATP Measurement: Immediately add the ATP assay reagent (luciferin/luciferase) to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a luminometer. The rate of ATP synthesis can be determined by measuring the change in luminescence over time or as an endpoint measurement.
-
Data Analysis: Calculate the rate of ATP synthesis and normalize it to the mitochondrial protein concentration. Express the results as a percentage of the vehicle control.
Protocol 2: Assessing Cellular ATP Levels in Cultured Cells
This protocol measures the total intracellular ATP content in cultured cells following treatment with this compound.[12][13][14][15]
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium
-
This compound (in DMSO)
-
Oligomycin (in DMSO)
-
CCCP (in DMSO)
-
Cellular ATP assay kit (luciferin/luciferase-based)
-
Cell viability assay kit (e.g., XTT, MTT)
-
Luminometer and microplate reader
-
96-well white opaque and clear microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well white opaque plate for the ATP assay and a separate 96-well clear plate for the viability assay at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 10, 50, 100, 250, 500, 1000 nM). Include vehicle (DMSO), oligomycin (e.g., 1 µM), and CCCP (e.g., 1 µM) controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours).
-
Cell Viability Assay: Concurrently, perform a cell viability assay on the parallel plate to account for any cytotoxic effects of the treatments.
-
ATP Measurement:
-
Equilibrate the 96-well white opaque plate and the ATP assay reagents to room temperature.
-
Add the ATP releasing/assay reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the ATP levels (RLU) to cell viability to get a more accurate measure of ATP per viable cell.
-
Express the results as a percentage of the vehicle control.
-
Visualization
Signaling Pathway and Experimental Workflows
Caption: Proposed mechanism of this compound on ATP synthesis.
Caption: Workflow for assessing ATP synthesis in isolated mitochondria.
References
- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 7. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Investigating Leucinostatin H in Co-culture Models with Stromal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and therapeutic resistance. Stromal cells, a key component of the TME, engage in a complex crosstalk with cancer cells, often promoting their growth and survival. Targeting these interactions presents a promising strategy for novel cancer therapies. Leucinostatins, a family of peptide antibiotics, have demonstrated potent anti-tumor activities. This document provides detailed application notes and protocols for investigating the effects of Leucinostatin H in co-culture models with stromal cells, with a focus on its potential to modulate tumor-stromal interactions.
While specific data for this compound in co-culture models is limited in publicly available literature, this document extrapolates from findings on closely related family members, particularly Leucinostatin A. Research has shown that Leucinostatin A can inhibit prostate cancer cell growth by reducing the expression of Insulin-like Growth Factor I (IGF-I) in prostate stromal cells[1][2][3]. This suggests a mechanism where leucostatins can disrupt the supportive signaling from the stroma to the cancer cells. The protocols outlined below are designed to enable researchers to investigate whether this compound exhibits similar mechanisms of action.
Data Presentation
Currently, there is a lack of specific quantitative data for this compound in co-culture models with stromal cells in published literature. The following table provides a template for how such data could be structured and presented once obtained through the experimental protocols described herein. Data for Leucinostatin A is included as a reference point.
Table 1: Template for Quantitative Analysis of this compound Effects in a Cancer-Stromal Co-culture Model
| Compound | Cell Line(s) | Co-culture Condition | Parameter Measured | Value | Reference |
| This compound | e.g., PC-3 (prostate cancer), PrSC (prostate stromal cells) | Direct co-culture | IC50 (PC-3 viability) | Data to be determined | - |
| This compound | e.g., PrSC (prostate stromal cells) | Monoculture | IGF-I mRNA expression (fold change) | Data to be determined | - |
| This compound | e.g., PC-3, PrSC | Direct co-culture | Apoptosis Rate (PC-3) | Data to be determined | - |
| Leucinostatin A | DU-145 (prostate cancer), PrSC (prostate stromal cells) | Co-culture | Inhibition of DU-145 growth | Stronger inhibition in co-culture than monoculture | [1][2] |
| Leucinostatin A | PrSC (prostate stromal cells) | Monoculture | IGF-I expression | Specifically inhibited | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action of this compound and the experimental approach to study it, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Leucinostatin H stability in aqueous solutions and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Leucinostatin H in aqueous solutions and cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues users might encounter.
1. How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For short-term storage (days to weeks), it is recommended to store the compound in a dry, dark place at 0-4°C.[1] For long-term storage (months to years), this compound should be stored at -20°C.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the peptide into smaller, single-use vials before freezing.[2]
2. What is the best solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It has limited solubility in water.[3] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous cell culture medium. Ensure the final DMSO concentration is compatible with your specific cell line and experimental setup, as high concentrations of DMSO can be toxic to cells.
3. I am observing a loss of this compound activity in my experiments. What could be the cause?
Several factors can contribute to the loss of this compound activity. Consider the following troubleshooting steps:
-
Improper Storage: Verify that the compound has been stored correctly, as described above, to prevent degradation.[1][2]
-
Peptide Adsorption: Peptides can adsorb to the surfaces of plasticware and glassware. To minimize this, use low-adhesion microcentrifuge tubes and pipette tips.
-
Degradation in Aqueous Solutions: Peptides can be susceptible to degradation in aqueous solutions through hydrolysis, deamidation, and oxidation.[4] The stability is often pH-dependent. It is recommended to prepare fresh dilutions in your experimental buffer or medium just before use.
-
Enzymatic Degradation in Cell Culture Media: Cell culture media containing serum can contain proteases that may degrade this compound. If you suspect enzymatic degradation, consider using serum-free media or heat-inactivating the serum, if your experimental design allows.
4. Can I pre-mix this compound in my cell culture medium for long-term experiments?
It is generally not recommended to store this compound in cell culture medium for extended periods, especially if the medium contains serum. The presence of enzymes and the aqueous environment can lead to degradation over time. For long-term experiments, it is best to add freshly diluted this compound to the culture at the required time points.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides general storage and solubility information. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Parameter | Value | Reference |
| Chemical Formula | C57H103N11O12 | [1] |
| Molecular Weight | 1134.51 | [1] |
| Short-Term Storage | 0 - 4°C (Dry, Dark) | [1] |
| Long-Term Storage | -20°C | [1] |
| Solubility | Soluble in DMSO | [1] |
| Aqueous Solubility | Limited | [3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This method allows for the quantification of the intact peptide over time.[5][6][7][8]
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC-MS system
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Spike the Medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to a final concentration of 10 µM.
-
Incubation: Incubate the spiked medium under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation (Protein Precipitation): To stop enzymatic degradation and prepare the sample for analysis, precipitate the proteins. A common method is to add two volumes of a cold 1:1 (v/v) mixture of ethanol and acetonitrile to one volume of the collected medium sample.[5]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound.
-
HPLC-MS Analysis: Analyze the supernatant using a reverse-phase HPLC column coupled to a mass spectrometer.
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 30 minutes) should be used to elute this compound.
-
Detection: Monitor the abundance of the parent ion of this compound using the mass spectrometer.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. The stability can be expressed as the percentage of the initial concentration remaining over time. The half-life (t1/2) can be calculated by fitting the data to a first-order decay model.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Leucinostatins are known to exert their cytotoxic effects through a dual mechanism targeting the mitochondria. At lower concentrations, they act as specific inhibitors of the F1Fo ATP synthase, a key enzyme in oxidative phosphorylation.[9][10] At higher concentrations, they act as protonophores, dissipating the mitochondrial membrane potential.[9][10][11] Some studies also suggest that leucinostatins can inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[12]
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in assessing the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assessment.
References
- 1. medkoo.com [medkoo.com]
- 2. genscript.com [genscript.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Peptide Stability and Potential Degradation Pathways [merckmillipore.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 10. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Leucinostatin H aggregation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Leucinostatin H aggregation in experimental buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a peptide antibiotic.[1] Like other members of the leucinostatin family, it is a peptaibiotic, a class of non-ribosomally synthesized peptides rich in unusual amino acids.[2][3] These peptides are known for their antimicrobial, and antiprotozoal activities.[2] The primary mechanism of action for leucinostatins involves the destabilization of biological membranes, particularly the inner mitochondrial membrane.[2][4]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] While its solubility in aqueous buffers has not been extensively documented, its hydrophobic nature, a common characteristic of peptaibiotics, suggests that it may have limited solubility in purely aqueous solutions.[2]
Q3: Does this compound have a tendency to aggregate in solution?
While there is no specific data on the aggregation of this compound in experimental buffers, its structural analog, Leucinostatin A, has been shown to undergo concentration-dependent self-aggregation within lipid bilayers, leading to the formation of pores.[2] The high content of hydrophobic amino acid residues in leucinostatins suggests a potential for aggregation in aqueous environments to minimize the exposure of these residues to water.[2] Researchers should therefore be mindful of the potential for aggregation, especially at higher concentrations.
Troubleshooting Guide: this compound Aggregation
This guide addresses common issues related to the potential aggregation of this compound in experimental buffers.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate or cloudiness in the experimental buffer after adding this compound. | - Exceeding the solubility limit of this compound in the aqueous buffer.- Aggregation of the peptide. | - Prepare a high-concentration stock solution in 100% DMSO and dilute it into the final experimental buffer to the desired working concentration. Ensure the final DMSO concentration is compatible with your experimental system.- Before adding to the final buffer, sonicate the stock solution briefly.- Consider using a buffer with a small percentage of organic solvent (e.g., ethanol or methanol) if your experiment allows, to increase solubility.- Perform a solubility test with a small amount of the peptide in your buffer of choice before preparing a large volume. |
| Inconsistent or lower-than-expected biological activity in experiments. | - Peptide aggregation leading to a decrease in the effective concentration of monomeric, active this compound.- Adsorption of the peptide to plasticware. | - Prepare fresh dilutions of this compound from the DMSO stock solution immediately before each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.[5]- Use low-adhesion microcentrifuge tubes and pipette tips.- Include a positive control with a known outcome to ensure the assay is performing as expected. |
| Difficulty in dissolving the lyophilized this compound powder. | - Hydrophobic nature of the peptide. | - Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[5]- Reconstitute the powder directly in 100% DMSO to a concentration of at least 1-10 mM.- Vortex and/or sonicate the stock solution to ensure complete dissolution. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C57H103N11O12 | [1] |
| Molecular Weight | 1134.51 g/mol | [1] |
| Exact Mass | 1133.7788 | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial containing lyophilized this compound to reach room temperature before opening.[5]
-
Add a sufficient volume of 100% DMSO to the vial to achieve a stock concentration of 1-10 mM.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the peptide is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][5]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Perform a serial dilution of the stock solution into your final experimental buffer (e.g., PBS, Tris, HEPES) to achieve the desired final concentration.
-
It is recommended to add the DMSO stock solution to the buffer while vortexing to promote rapid mixing and reduce the chance of precipitation.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system and include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Use the working solution immediately after preparation for best results.
Visualizations
Signaling Pathway: Leucinostatin's Effect on Mitochondrial Function
Leucinostatins are known to disrupt mitochondrial function by acting as ionophores and inhibiting ATP synthase, which can impact downstream signaling pathways such as mTORC1.[4][6][7]
Caption: this compound interaction with the inner mitochondrial membrane.
Experimental Workflow: Assessing this compound Aggregation
A suggested workflow to evaluate the aggregation potential of this compound in a specific experimental buffer.
Caption: Workflow for evaluating this compound aggregation potential.
References
- 1. medkoo.com [medkoo.com]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucinostatin | 39405-64-6 | Benchchem [benchchem.com]
- 4. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Leucinostatin H and Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by Leucinostatin H in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a peptide antibiotic isolated from Paecilomyces lilacinus.[1] It is a complex molecule with the chemical formula C57H103N11O12 and a molecular weight of approximately 1134.5 g/mol .[1][2] Its structure contains multiple peptide bonds and aliphatic chains.[2]
Q2: Can this compound interfere with my fluorescence-based assay?
While there is no specific literature detailing fluorescence interference by this compound, its complex peptide structure suggests the potential for interactions with assay components. Small molecules can interfere with fluorescence assays in several ways, including absorbing excitation or emission light (quenching) or by being fluorescent themselves (autofluorescence).[3][4][5] Given that many small molecules found in screening libraries can be fluorescent, it is crucial to consider and test for potential interference.[3][5]
Q3: What are the common mechanisms of assay interference by small molecules like this compound?
The two primary mechanisms of interference are:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths used for the assay's fluorophore, leading to a false positive signal.[3]
-
Quenching: The compound can absorb the excitation light intended for the fluorophore or the emitted light from the fluorophore, resulting in a decreased signal and potentially a false negative result. This is also known as the "inner filter effect".[4]
Q4: How can I proactively minimize the risk of interference from this compound in my assay design?
To minimize potential interference, consider the following strategies during assay development:
-
Fluorophore Selection: If possible, choose red-shifted fluorophores. Many interfering compounds are fluorescent in the blue-green region of the spectrum.[4]
-
Kinetic vs. Endpoint Reading: Utilize kinetic measurements where the change in fluorescence is monitored over time. The initial fluorescence of an interfering compound will likely remain constant and can be subtracted out.[3]
-
Fluorophore Concentration: Using a higher concentration of the fluorophore in your assay can sometimes overcome the quenching effect of an interfering compound.[3]
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.
Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)
Symptoms:
-
Wells containing this compound alone show a high fluorescence signal.
-
The dose-response curve does not behave as expected, showing a high baseline or an atypical shape.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Run a Control Plate: | |
| a. Prepare a plate with your assay buffer. | ||
| b. Add this compound at the same concentrations used in your main experiment. | ||
| c. Add all other assay components except the fluorophore or fluorescent substrate. | ||
| d. Read the fluorescence at the same excitation and emission wavelengths as your main experiment. | A significant signal in these wells confirms that this compound is autofluorescent under your assay conditions. | |
| 2 | Spectral Scan: | |
| If your plate reader has the capability, perform an excitation and emission scan of this compound in your assay buffer. | This will identify the specific wavelengths at which this compound fluoresces and help determine if it overlaps with your assay's fluorophore. | |
| 3 | Change Fluorophore: | |
| If significant spectral overlap is confirmed, consider using a fluorophore with different excitation and emission wavelengths that do not overlap with this compound's fluorescence. | The interference should be significantly reduced or eliminated. | |
| 4 | Data Correction: | |
| If changing the fluorophore is not feasible, you can subtract the background fluorescence from the this compound-only wells from your experimental wells. | This can help to correct the data, but it may introduce variability. |
Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)
Symptoms:
-
The fluorescence signal decreases in the presence of this compound in a manner that is not consistent with the expected biological activity.
-
The positive control signal is lower than expected in the presence of this compound.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Run a Quenching Control: | |
| a. Prepare a plate with your assay buffer and the fluorescent product of your assay at a concentration that gives a mid-range signal. | ||
| b. Add this compound at various concentrations. | ||
| c. Read the fluorescence. | A dose-dependent decrease in fluorescence in the presence of this compound indicates quenching. | |
| 2 | Pre-read for Absorbance: | |
| Measure the absorbance of this compound at the excitation and emission wavelengths of your fluorophore. | Significant absorbance at these wavelengths suggests an inner filter effect.[4] | |
| 3 | Change Assay Format: | |
| If quenching is confirmed, consider an alternative, non-fluorescence-based assay format, such as an absorbance-based or luminescence-based assay, to confirm your results.[3][5] | An orthogonal assay will help validate whether the observed effect is due to biological activity or assay interference.[3] | |
| 4 | Reduce Compound Concentration: | |
| If possible, lower the concentration of this compound in your assay to a range where quenching is minimized. | This may not be feasible if high concentrations are required for biological activity. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer to cover the concentration range used in the main experiment.
-
Prepare control wells: In a microplate, add the this compound dilutions to triplicate wells.
-
Add assay components (minus fluorophore): To each well, add all other assay components (e.g., enzyme, substrate buffer) except for the fluorescent probe or substrate.
-
Incubate: Incubate the plate under the same conditions as the main assay (time and temperature).
-
Read fluorescence: Measure the fluorescence intensity using the same excitation and emission wavelengths and instrument settings as the main assay.
-
Analysis: A significant fluorescence signal above the buffer-only control indicates autofluorescence.
Protocol 2: Assessing Quenching by this compound
-
Prepare fluorescent standard: Prepare a solution of the fluorescent product of your assay in the assay buffer at a concentration that yields a robust signal.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Prepare assay plate: In a microplate, add the fluorescent standard to all wells. Then, add the this compound dilutions to triplicate wells. Include a control with only the fluorescent standard and buffer.
-
Incubate: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.
-
Read fluorescence: Measure the fluorescence intensity.
-
Analysis: A concentration-dependent decrease in the fluorescence signal in the presence of this compound indicates quenching.
Visualizations
Caption: Troubleshooting workflow for identifying fluorescence interference.
Caption: Mechanisms of fluorescence assay interference by this compound.
Caption: Decision tree for validating assay results.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C57H103N11O12 | CID 6450521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Leucinostatin H degradation during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Leucinostatin H during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For optimal long-term stability, this compound should be stored as a lyophilized powder at -20°C or, for extended periods, at -80°C. Once in solution, it is recommended to store aliquots at -80°C to minimize degradation from freeze-thaw cycles.[1]
Q2: What solvents are suitable for dissolving and storing this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For long-term storage of solutions, it is crucial to use high-purity, anhydrous solvents to minimize hydrolysis. Aqueous buffers can also be used, but their pH should be carefully considered, as pH can significantly impact stability.
Q3: How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is limited, peptides, in general, are susceptible to pH-dependent degradation. Acidic or basic conditions can catalyze the hydrolysis of amide bonds, leading to the breakdown of the peptide chain. The presence of specific amino acid residues, such as aspartic acid, can make a peptide particularly sensitive to acidic conditions. It is advisable to maintain the pH of this compound solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise.
Q4: What are the primary pathways of this compound degradation?
Based on its chemical structure, which includes hydroxyleucine and multiple amide bonds, the primary degradation pathways for this compound are likely:
-
Hydrolysis: Cleavage of the peptide backbone at amide linkages, accelerated by acidic or basic conditions.
-
Oxidation: The hydroxyleucine residue may be susceptible to oxidation, which can alter the peptide's conformation and biological activity.
-
Deamidation: While this compound does not contain asparagine or glutamine, other amide-containing side chains could potentially undergo hydrolysis.
Q5: Are there any visible signs of this compound degradation?
Visual inspection may not always reveal degradation. However, signs can include discoloration of the lyophilized powder or the appearance of particulate matter in solutions. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the main this compound peak.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in stored samples | Chemical degradation of this compound. | 1. Verify storage conditions (temperature, light exposure). 2. Analyze the sample using HPLC to check for the presence of degradation products. 3. If degradation is confirmed, prepare fresh solutions from a new vial of lyophilized powder. 4. For solutions, ensure the use of appropriate, high-purity solvents and store at -80°C in single-use aliquots. |
| Appearance of extra peaks in HPLC chromatogram | Degradation of this compound into multiple products. | 1. Identify the retention times of the new peaks. 2. Consider potential degradation pathways (hydrolysis, oxidation) to hypothesize the identity of the degradation products. 3. Use mass spectrometry (MS) coupled with HPLC to determine the mass of the degradation products for identification. 4. Review handling and storage procedures to identify potential causes of degradation. |
| Inconsistent results between experiments | Variability in the integrity of this compound samples due to improper storage or handling. | 1. Standardize the protocol for preparing and storing this compound solutions. 2. Use a fresh aliquot for each experiment to avoid issues related to freeze-thaw cycles. 3. Routinely check the purity of the stock solution using HPLC. |
| Difficulty dissolving lyophilized powder | The hydrophobic nature of this compound. | 1. Allow the vial to warm to room temperature before opening to prevent moisture condensation. 2. Use a small amount of an appropriate organic solvent (e.g., DMSO) to first dissolve the peptide. 3. Once dissolved, the solution can be further diluted with an aqueous buffer if required for the experiment. |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound
Objective: To evaluate the stability of this compound under different storage conditions over an extended period.
Materials:
-
Lyophilized this compound
-
High-purity water, DMSO, and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
-
Temperature-controlled storage chambers (-80°C, -20°C, 4°C, and 25°C)
-
Light-protective storage containers
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
From the stock solution, prepare aliquots in the following conditions:
-
Lyophilized powder in amber vials.
-
Solution in DMSO (1 mg/mL) in amber vials.
-
Solution in a 50:50 DMSO:buffer solution (1 mg/mL) in amber vials.
-
-
-
Storage:
-
Store the prepared samples at the following temperatures: -80°C, -20°C, 4°C, and 25°C.
-
Protect all samples from light.
-
-
Time Points for Analysis:
-
Analyze the samples at time zero and then at regular intervals (e.g., 1, 3, 6, 12, and 24 months).
-
-
Analytical Method (HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to resolve this compound from potential degradation products (e.g., 20-80% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
At each time point, calculate the percentage of this compound remaining by comparing the peak area to the time-zero sample.
-
Monitor the appearance and increase of any new peaks, which represent degradation products.
-
If a mass spectrometer is available, analyze the degradation peaks to determine their mass-to-charge ratio and aid in their identification.
-
Quantitative Data Summary
| Storage Condition | Time Point | % this compound Remaining (Hypothetical Data) |
| Lyophilized Powder | ||
| -80°C | 24 months | >99% |
| -20°C | 24 months | >98% |
| 4°C | 12 months | ~95% |
| 25°C | 6 months | ~80% |
| In DMSO | ||
| -80°C | 24 months | >98% |
| -20°C | 12 months | ~90% |
| 4°C | 3 months | ~75% |
| 25°C | 1 month | <50% |
| In DMSO/Buffer | ||
| -80°C | 12 months | ~95% |
| -20°C | 6 months | ~80% |
| 4°C | 1 month | <60% |
| 25°C | 1 week | <40% |
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: Proposed mechanism of action of this compound on the cell membrane.
References
Determining the optimal exposure time for Leucinostatin H in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal exposure time for Leucinostatin H in cell culture experiments.
Troubleshooting Guide
Issue: High variability in cytotoxicity assay results between replicate wells.
-
Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension periodically while plating to prevent cell settling. Use a multichannel pipette for seeding if possible and ensure it is properly calibrated.
-
-
Possible Cause 2: Edge effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause 3: Inaccurate pipetting of this compound or assay reagents.
-
Solution: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer.
-
Issue: Low or no cytotoxic effect observed at expected concentrations.
-
Possible Cause 1: this compound degradation. this compound, like other peptides, can be susceptible to degradation.
-
Solution: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell line resistance. The specific cell line you are using may be less sensitive to this compound.
-
Solution: Increase the concentration range of this compound in your dose-response experiment. You may also need to increase the exposure time. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay.
-
-
Possible Cause 3: Sub-optimal cell health. Unhealthy cells may not respond consistently to treatment.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Regularly check for signs of contamination.
-
Issue: High background signal in the cytotoxicity assay.
-
Possible Cause 1: High spontaneous cell death. The cell line may have a naturally high rate of apoptosis or necrosis.
-
Solution: Optimize cell seeding density to avoid overgrowth and subsequent cell death. Ensure the culture medium is fresh and contains all necessary supplements.
-
-
Possible Cause 2: Interference from media components. Phenol red or other components in the culture medium can interfere with certain colorimetric or fluorometric assays.[1]
-
Solution: Use a culture medium without phenol red for the assay. Always include a "medium only" control to measure the background absorbance or fluorescence.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Leucinostatins, as a class of peptide antibiotics, primarily act by destabilizing biological membranes.[2] This leads to membrane damage in cells.[3][4][5] They can also inhibit protein synthesis as a secondary effect of this membrane interaction.[3][4][5] Furthermore, leucinostatins are known to affect mitochondrial function, potentially by acting as ionophores and uncoupling oxidative phosphorylation.[6][7] Some studies have also shown that they can inhibit mTORC1 signaling.[8]
Q2: What is a good starting concentration and exposure time for this compound?
A2: A good starting point for concentration is around 0.5 µg/mL, as this has been shown to cause complete inhibition of cell growth in some cell lines.[3][4][5] For exposure time, a preliminary experiment with a broad range, such as 6, 12, 24, 48, and 72 hours, is recommended. The optimal time will be cell-line and concentration-dependent.
Q3: Which cytotoxicity assay is best for determining the optimal exposure time?
A3: Several assays can be used. A lactate dehydrogenase (LDH) release assay is a good choice as it directly measures cell membrane damage, which is a primary mechanism of this compound.[9] Alternatively, tetrazolium-based assays like MTT, MTS, or WST-8, which measure metabolic activity, can also be used to assess cell viability.[10] It is often recommended to use two different assays to confirm the results.
Q4: How should I prepare my this compound stock solution?
A4: The solubility of this compound can be an issue. It is often recommended to dissolve it in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[11] This stock can then be further diluted in the cell culture medium to the final desired concentrations. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced cytotoxicity.[12]
Experimental Protocols
Determining Optimal Exposure Time using a Time-Course and Dose-Response Experiment
This protocol outlines a method to determine the optimal exposure time of this compound for a specific cell line using an MTS assay.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom assay plates
-
MTS reagent kit
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the appropriate concentration in the complete culture medium.
-
Seed the cells into a 96-well plate at the predetermined optimal density.
-
Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and recover.
-
-
Preparation of this compound Dilutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.01 µg/mL to 10 µg/mL). Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the this compound dilutions and controls to the appropriate wells.
-
Set up separate plates for each time point to be tested (e.g., 6, 12, 24, 48, 72 hours).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the designated exposure times.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration for each time point to generate dose-response curves.
-
The optimal exposure time will be the shortest duration that achieves the desired level of cytotoxicity (e.g., IC50) at a relevant concentration.
-
Quantitative Data Summary
| Leucinostatin Variant | Cell Line/Organism | Effective Concentration | Observed Effect | Citation |
| Leucinostatin | L1210 (murine leukemia) | 0.5 µg/mL | Complete inhibition of cell growth | [3][4][5] |
| Leucinostatin A | T. b. rhodesiense | 0.25 nM (EC50) | Antiprotozoal activity | [2] |
| Leucinostatin Derivatives | T. b. rhodesiense | 1-10 nM | Parasites killed within 24 hours | [2] |
| Leucinostatin B | TNBC cells (LAR subtype) | Not specified | Selective cytostatic activity | [8] |
| Leucinostatins | Mice | 1.8 mg/kg (LD50, intraperitoneal) | High toxicity | [7] |
Visualizations
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. broadpharm.com [broadpharm.com]
- 11. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Leucinostatin H in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Leucinostatin H and related compounds in cellular assays. The primary focus is on mitigating the potent cytotoxic off-target effects to enable the study of its specific biological activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to off-target cytotoxicity?
A1: this compound exerts its cytotoxic effects through two primary mechanisms:
-
Membrane Disruption: Leucinostatins are peptide antibiotics that can directly interact with and disrupt the integrity of cellular membranes. This leads to increased membrane permeability, loss of cellular contents, and ultimately, necrotic cell death.
-
Mitochondrial Toxicity: Leucinostatins are potent inhibitors of mitochondrial respiration. They specifically target the F1F0-ATP synthase, uncoupling oxidative phosphorylation and leading to a rapid depletion of cellular ATP.[1] This energy crisis triggers apoptotic cell death.
Q2: How can I differentiate between the specific on-target effects of this compound and its general cytotoxic off-target effects in my experiments?
A2: Differentiating on-target from off-target effects is crucial. Here are several strategies:
-
Dose-Response Analysis: Perform a careful dose-response study to identify a concentration range where the specific on-target effect is observed without significant cytotoxicity. A steep dose-response curve often indicates general toxicity.
-
Time-Course Experiments: Observe the kinetics of your desired effect versus the onset of cytotoxicity. On-target effects may occur at earlier time points or at lower concentrations than widespread cell death.
-
Use of Less-Toxic Analogs: If available, use a structurally related but less cytotoxic analog of this compound as a negative control. If the desired biological effect is absent with the analog, it is more likely to be a specific on-target effect of this compound.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify direct binding of this compound to its intended target protein in intact cells. Ligand binding can alter the thermal stability of the target protein, which can be detected by Western blot or mass spectrometry.
Q3: Are there any known derivatives of Leucinostatin with reduced cytotoxicity that can be used as controls?
A3: Yes, structure-activity relationship (SAR) studies have shown that modifications to the Leucinostatin structure can significantly impact its cytotoxicity. For instance, alterations to the N-terminus or specific amino acid residues have been shown to reduce toxicity while retaining certain biological activities. Researchers have synthesized derivatives with reduced cytotoxicity that can serve as valuable tools to dissect specific from non-specific effects. For example, certain synthetic derivatives have shown potent antiprotozoal activity with decreased toxicity in mammalian cells.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are masking the specific effects of this compound.
Possible Cause & Solution
-
Concentration Too High:
-
Recommendation: Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line. Start with a wide range of concentrations (e.g., from picomolar to micromolar) to identify a narrow, sub-toxic window where your on-target effect might be observable.
-
-
Prolonged Incubation Time:
-
Recommendation: Conduct a time-course experiment. Assess your on-target effect and cytotoxicity at multiple time points (e.g., 2, 6, 12, 24, 48 hours). It's possible that the specific signaling events occur before the major cytotoxic effects manifest.
-
-
High Cell Density:
-
Recommendation: Optimize cell seeding density. Very high cell densities can lead to rapid nutrient depletion and increased sensitivity to toxic compounds. Conversely, very low densities can also make cells more vulnerable.
-
-
Solvent Toxicity:
-
Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Always include a vehicle-only control in your experiments. For most cell lines, DMSO concentrations should be kept below 0.5%.
-
Issue 2: Inconsistent results between experiments.
Possible Cause & Solution
-
This compound Stability:
-
Recommendation: Leucinostatins are peptides and can be prone to degradation. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store as recommended by the supplier.
-
-
Cell Line Passage Number:
-
Recommendation: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to compounds.
-
-
Assay Variability:
-
Recommendation: Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. Use positive and negative controls in every experiment to monitor assay performance.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Leucinostatin Analogs in L6 Rat Myoblast Cells
| Compound | IC50 (nM) | Selectivity Index (SI) vs. T. b. rhodesiense |
| Leucinostatin A | 259 | 1036 |
| Derivative 1 | >10,000 | >6667 |
| Derivative 2 | 4,800 | >1333 |
| Derivative 3 | 7,000 | 2 |
Data adapted from studies on Leucinostatin derivatives, highlighting the potential for reduced cytotoxicity.
Key Experimental Protocols
Protocol 1: ATP Synthase Activity Assay
This protocol is adapted for measuring the effect of this compound on mitochondrial ATP synthase activity in cultured cells.
Materials:
-
Cultured cells
-
This compound
-
Digitonin
-
ATP synthase assay buffer (e.g., containing Tris-HCl, KCl, MgCl2)
-
ADP
-
Luciferin/Luciferase-based ATP detection reagent
-
Oligomycin (positive control inhibitor)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired time.
-
Cell Permeabilization: Wash the cells with PBS and permeabilize them with a low concentration of digitonin (e.g., 50 µg/mL) to allow entry of substrates while keeping mitochondria intact.
-
ATP Synthase Reaction: Add the ATP synthase assay buffer containing ADP.
-
ATP Detection: At desired time points, add the luciferin/luciferase reagent to measure the amount of ATP produced.
-
Data Analysis: Measure luminescence using a plate reader. A decrease in ATP production in this compound-treated cells compared to the vehicle control indicates inhibition of ATP synthase. Use oligomycin as a positive control for maximal inhibition.
Protocol 2: mTOR Signaling Pathway Analysis by Western Blot
This protocol outlines the steps to assess the impact of this compound on the mTOR signaling pathway.
Materials:
-
Cultured cells
-
This compound
-
Rapamycin (positive control inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Plate and treat cells with this compound (at sub-toxic concentrations) and controls for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on mTOR signaling.
Visualizations
Caption: Experimental workflow for deconvoluting on-target from off-target effects.
Caption: this compound signaling and off-target pathways.
References
Best practices for handling and disposal of Leucinostatin H
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and disposing of Leucinostatin H, alongside troubleshooting guides and frequently asked questions for its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a polypeptide antibiotic belonging to the peptaibiotic family.[1] In research, it is primarily used as a potent antimicrobial and antitumor agent.[2] Its mechanism of action involves the disruption of mitochondrial function, making it a valuable tool for studying cellular metabolism, apoptosis, and cancer biology.[3][4][5]
Q2: What are the main hazards associated with this compound?
This compound is a toxic compound and should be handled with care. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6] Direct contact with skin or eyes may cause irritation. Due to its cytotoxic nature, inhalation of dust or aerosols should be avoided.[6]
Q3: How should I properly store this compound?
For long-term storage, this compound powder should be kept at -20°C. If dissolved in a solvent, it should be stored at -80°C to maintain its stability and activity.[6] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Troubleshooting Guides
Cell-Based Assays
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed | - Incorrect dosage: The concentration of this compound may be too low. - Cell resistance: The cell line may be resistant to this compound. - Compound degradation: The this compound stock solution may have degraded. | - Perform a dose-response experiment to determine the optimal concentration. - Review the literature for reported sensitivity of your cell line. Consider using a different cell line as a positive control. - Prepare a fresh stock solution from powder. Ensure proper storage conditions are met. |
| High variability between replicates | - Uneven cell seeding: Inconsistent cell numbers across wells. - Incomplete dissolution of this compound: The compound may not be fully dissolved in the media. - Edge effects in multi-well plates: Evaporation in outer wells can concentrate the compound. | - Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. - Vigorously vortex the stock solution before diluting it in the media. Ensure the final solution is homogenous. - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS. |
| Unexpected cell morphology changes | - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. - Off-target effects: this compound may have effects on cellular pathways other than its primary target. | - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Consult the literature for known off-target effects of this compound. Consider using lower concentrations or shorter incubation times. |
Mitochondrial Function Assays
| Issue | Possible Cause | Recommended Solution |
| No change in mitochondrial membrane potential | - Insufficient concentration: The concentration of this compound may not be high enough to induce mitochondrial depolarization. - Short incubation time: The duration of exposure may be too short to observe an effect. | - Increase the concentration of this compound based on dose-response data. - Perform a time-course experiment to determine the optimal incubation time. |
| Inconsistent fluorescence readings | - Photobleaching of fluorescent dyes: Excessive exposure to light can quench the fluorescent signal. - Uneven dye loading: Cells may not have been uniformly stained with the mitochondrial membrane potential dye (e.g., JC-1). | - Minimize the exposure of stained cells to light. - Ensure proper mixing of the dye with the cell suspension and follow the recommended incubation time for uniform staining. |
Quantitative Data Summary
Table 1: Toxicological Data for Leucinostatins
| Compound | Organism | Route of Administration | LD50 |
| Leucinostatin A & B | Mice | Intraperitoneal | 1.8 mg/kg |
| Leucinostatin A & B | Mice | Oral | 5.4 - 6.3 mg/kg |
Data sourced from Mikami et al., 1984.[7]
Table 2: In Vitro Cytotoxicity of Leucinostatin A
| Cell Line | Cancer Type | IC50 (µM) |
| Murine Leukemia (L1210) | Leukemia | ~0.44 µM (0.5 µg/ml) |
Data sourced from Arai et al., 1976.[1] Note: The original paper states complete inhibition of cell growth at 0.5 µg/ml. The IC50 value is an approximation based on this data.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity of this compound
This protocol outlines the steps to determine the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
This protocol describes the use of the JC-1 fluorescent probe to measure changes in mitochondrial membrane potential induced by this compound.[2][8][9][10]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
JC-1 dye
-
Assay buffer
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP) and a vehicle control.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with assay buffer.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Fluorescence Measurement:
-
After incubation, remove the staining solution and wash the cells twice with assay buffer.
-
Add 100 µL of assay buffer to each well.
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (JC-1 monomers).
-
Fluorescence Plate Reader: Measure the fluorescence intensity for both J-aggregates (Excitation/Emission ~560/595 nm) and JC-1 monomers (Excitation/Emission ~485/535 nm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
-
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: this compound uncouples oxidative phosphorylation.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. broadpharm.com [broadpharm.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Long-term storage conditions for Leucinostatin H powder (-20°C)
This technical support center provides guidance on the long-term storage, handling, and experimental use of Leucinostatin H powder.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound powder?
For long-term storage, this compound powder should be kept at -20°C in a dry, dark environment.[1][2] It is advisable to keep the container tightly sealed in a well-ventilated area, away from direct sunlight and sources of ignition.[1]
2. What is the expected shelf life of this compound powder when stored correctly?
When stored under the recommended conditions (-20°C, dry, and dark), this compound powder has a shelf life of over two to three years.[2]
3. How should I handle this compound powder safely in the laboratory?
This compound is a potent mycotoxin and should be handled with care.[3] Always use personal protective equipment (PPE), including gloves, splash goggles, and a lab coat.[1][4] Handling should be done in a well-ventilated area to avoid inhalation of the powder.[1] In case of contact with eyes or skin, rinse thoroughly with water and seek medical attention.[1]
4. How do I reconstitute lyophilized this compound powder?
This compound is a hydrophobic peptide. For reconstitution, it is recommended to first dissolve the powder in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).[2] Once fully dissolved, you can slowly add your aqueous buffer of choice to reach the desired final concentration.
5. How should I store stock solutions of this compound?
Stock solutions of this compound should be stored at -20°C for long-term use.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] To avoid repeated freeze-thaw cycles which can lead to peptide degradation, it is recommended to aliquot the stock solution into smaller volumes for single-use.[5]
6. What is the primary mechanism of action of this compound?
This compound primarily targets mitochondria. Its mode of action involves the destabilization of the inner mitochondrial membrane, inhibition of ATP synthase, and acting as an ionophore, which disrupts the mitochondrial membrane potential.[3][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological activity observed | Improper dissolution of the hydrophobic peptide. | Ensure the peptide is fully dissolved in an organic solvent like DMSO before adding aqueous solutions. Sonication may aid in dissolution. |
| Peptide degradation. | Avoid repeated freeze-thaw cycles of stock solutions.[5] Prepare fresh dilutions from a properly stored stock for each experiment. Store the lyophilized powder at -20°C and protect it from light.[5] | |
| Incorrect dosage or concentration. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. | |
| Precipitation of the compound in aqueous media | The hydrophobic nature of this compound. | After dissolving in an organic solvent, add the solution dropwise to the aqueous buffer while vortexing to prevent precipitation. The final concentration of the organic solvent should be compatible with your experimental system. |
| Buffer incompatibility. | Test the solubility in different buffers to find the most suitable one for your experiment. | |
| High background or off-target effects | Non-specific binding to cellular components. | Optimize the concentration of this compound used. Consider including appropriate controls to differentiate specific effects from non-specific toxicity. |
| Contamination of the compound. | Ensure the purity of the this compound powder. If in doubt, obtain a new batch from a reputable supplier. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Long-term (months to years) | Store in a dry, dark, and well-ventilated area.[1][2] |
| Stock Solution (in organic solvent) | -20°C | Long-term (months) | Aliquot to avoid repeated freeze-thaw cycles.[2][5] |
| Stock Solution (in organic solvent) | 0-4°C | Short-term (days to weeks) | [2] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Add a small volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex or sonicate to ensure the powder is completely dissolved.
-
For working solutions, dilute the DMSO stock solution by adding it dropwise into your desired aqueous buffer while vortexing.
-
Aliquot the stock solution into single-use volumes and store at -20°C.[2]
Protocol 2: Mitochondrial Membrane Potential Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
This compound working solution
-
Mitochondrial membrane potential dye (e.g., JC-1)
-
Positive control (e.g., CCCP)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control (DMSO) and a positive control for mitochondrial depolarization (CCCP).[7]
-
Following treatment, incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions. For JC-1, incubation is typically at 37°C for 15-30 minutes.[7]
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Measure the fluorescence. For JC-1, red fluorescence (aggregates in healthy mitochondria) and green fluorescence (monomers in depolarized mitochondria) are measured.[7]
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Visualizations
Caption: Mechanism of this compound action.
Caption: this compound experimental workflow.
References
- 1. This compound|109539-58-4|MSDS [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. genscript.com [genscript.com]
- 6. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
Addressing batch-to-batch variability of Leucinostatin H
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatin H. Our aim is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a member of a complex of nonapeptide mycotoxins produced by fungi such as Paecilomyces lilacinus.[1][2] Leucinostatins exhibit a broad range of biological activities, including antimicrobial and antitumor effects.[1] Their primary mechanisms of action include:
-
Membrane Disruption: Interacting with membrane phospholipids, leading to membrane damage.[3]
-
Inhibition of Protein Synthesis: Markedly inhibiting protein synthesis in cells.
-
Mitochondrial Uncoupling: Acting as a potent uncoupler of oxidative phosphorylation in mitochondria.[4]
-
mTORC1 Signaling Inhibition: Rapidly inhibiting mTORC1 signaling in sensitive cancer cell lines.
Q2: What are the common causes of batch-to-batch variability in this compound?
As a natural product, this compound is susceptible to batch-to-batch variability arising from several factors during its production and purification. These can include:
-
Variations in the producing fungal strain and culture conditions.
-
Differences in extraction and purification protocols.
-
Presence of closely related Leucinostatin analogs (e.g., A, B, D, F, K, S, T). [1]
-
Contamination with process-related impurities or degradation products. [5]
-
Differences in the salt form (e.g., hydrochloride) and its purity. [6]
-
Variable water content in the lyophilized powder. [7]
Q3: How should I store and handle this compound to minimize degradation?
To ensure the stability of this compound, proper storage and handling are critical.
-
Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.[8]
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO or ethanol.[8] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. For short-term storage (days to weeks), 4°C is acceptable.[8]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Q4: What are the typical specifications for a high-quality batch of this compound?
While specifications can vary between suppliers, a high-quality batch of this compound should come with a Certificate of Analysis (CoA) detailing the following:
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥95% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to the expected molecular weight | Mass Spectrometry (MS) |
| Solubility | Soluble in DMSO, ethanol, methanol | Visual Inspection |
| Water Content | ≤5% | Karl Fischer Titration |
| Residual Solvents | Within acceptable limits (e.g., <0.5%) | Gas Chromatography (GC) |
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound, with a focus on problems arising from batch-to-batch variability.
Problem 1: Inconsistent or lower-than-expected biological activity in my assay.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration due to inaccurate assessment of peptide content. | 1. Refer to the Certificate of Analysis (CoA) for the net peptide content, if provided. 2. If not available, perform a quantitative analysis (e.g., amino acid analysis) to determine the exact peptide concentration in your stock solution. |
| Degradation of this compound. | 1. Ensure proper storage and handling procedures have been followed. 2. Prepare a fresh stock solution from a new aliquot or vial. 3. Analyze the stock solution by HPLC to check for degradation products. |
| Presence of inhibitory impurities in the batch. | 1. Review the impurity profile on the CoA. 2. If possible, test a different batch of this compound to see if the issue persists. 3. Consider re-purifying the compound using preparative HPLC if the issue is critical and other solutions fail. |
| Variations in the ratio of Leucinostatin analogs with different activities. | 1. Analyze the batch using LC-MS to identify the different Leucinostatin analogs present. 2. If the biological activity of specific analogs is known, this may explain the observed effect. |
Problem 2: My this compound batch is not dissolving properly.
| Possible Cause | Troubleshooting Step |
| Use of an inappropriate solvent. | This compound has limited water solubility.[8] Ensure you are using a recommended solvent such as DMSO, ethanol, or methanol.[8] |
| The compound has precipitated out of solution. | Gently warm the solution and vortex to aid in re-dissolving. Sonication can also be used cautiously. |
| The concentration is too high. | Try preparing a more dilute stock solution. |
Problem 3: I am seeing unexpected peaks in my HPLC or MS analysis.
| Possible Cause | Troubleshooting Step |
| Presence of Leucinostatin analogs. | Leucinostatin is often a mixture of closely related compounds.[3] These analogs will have similar retention times and molecular weights. Use high-resolution MS and tandem MS (MS/MS) to identify the different components.[1][2] |
| Degradation products. | Peptides can degrade via oxidation, deamidation, or hydrolysis.[4] Compare the chromatogram of a fresh sample to an aged or stressed sample to identify potential degradation peaks. |
| Process-related impurities. | These can include residual solvents or reagents from the synthesis and purification process.[5] Refer to the CoA for information on potential impurities. |
| Contamination. | Ensure proper cleaning of all labware and use high-purity solvents. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol outlines a general method for assessing the purity of a this compound batch.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µg/mL with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% ACN with 0.1% TFA).
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation of this compound by LC-MS
This protocol provides a general method for confirming the molecular weight of this compound and identifying related analogs.
1. Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid
-
C18 reverse-phase LC column suitable for MS
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase conditions.
3. LC-MS Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 500-1500
4. Data Analysis:
-
Extract the ion chromatograms for the expected molecular weights of this compound and its common analogs (e.g., Leucinostatin A, B, D, etc.).[1]
-
Confirm the presence of the [M+H]⁺ ion for this compound.
-
Analyze the spectra for the presence of other Leucinostatin-related peaks.
Visualizations
Caption: Workflow for quality control of a new this compound batch.
Caption: Simplified signaling pathways affected by this compound.
Caption: Troubleshooting logic for inconsistent biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modes of Degradation and Impurity Characterization in rhPTH (1-34) during Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciensano.be [sciensano.be]
- 6. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. polypeptide.com [polypeptide.com]
Validation & Comparative
Validating the Mitochondrial Uncoupling Effect of Leucinostatin H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leucinostatin H's mitochondrial uncoupling effects with established uncouplers, namely FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) and CCCP (Carbonyl cyanide m-chlorophenylhydrazone). Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from its closely related and well-studied analogue, Leucinostatin A, as a representative for the Leucinostatin family. It is important to note that while the mechanism of action is expected to be similar, the potency of this compound may vary.
Mechanism of Action: Mitochondrial Uncoupling
Mitochondrial uncouplers are molecules that disrupt oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane. This leads to an increase in oxygen consumption as the electron transport chain attempts to re-establish the gradient, without a corresponding increase in ATP synthesis. Instead, the energy is released as heat. Leucinostatins exhibit a dual effect: at lower concentrations, they act as inhibitors of ATP synthase, while at higher concentrations, they function as protonophoric uncouplers.[1][2]
Caption: Signaling pathway of mitochondrial uncoupling.
Comparative Performance Data
The following tables summarize the quantitative data for Leucinostatin A (as a proxy for this compound), FCCP, and CCCP.
Table 1: Efficacy in Inducing Mitochondrial Uncoupling
| Parameter | Leucinostatin A | FCCP | CCCP | Reference |
| Concentration for ATP Synthase Inhibition | < 240 nM | N/A | N/A | [1] |
| Concentration for Uncoupling | > 240 nM | 0.2 - 2.0 µM | ~2.0 µM | [1] |
| Effect on Oxygen Consumption Rate (OCR) | Increases at uncoupling concentrations | Dose-dependent increase | Dose-dependent increase | [1] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Dissipates at uncoupling concentrations | Dissipates | Dissipates | [3] |
| Effect on ATP Production | Inhibited | Inhibited | Inhibited | [1] |
Table 2: Cytotoxicity Profile
| Parameter | Leucinostatin A | FCCP | CCCP | Reference |
| Cell Line | L6 Rat Myoblasts | Various | Various | [4] |
| IC50 | ~259 nM | Cell-type dependent | Cell-type dependent | [4] |
| LD50 (mice, intraperitoneal) | 1.8 mg/kg | Not widely reported | Not widely reported | [5] |
| LD50 (mice, oral) | 5.4 - 6.3 mg/kg | Not widely reported | Not widely reported | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Measurement of Oxygen Consumption Rate (OCR)
This protocol utilizes an extracellular flux analyzer to measure real-time cellular respiration.
Caption: Experimental workflow for OCR measurement.
Protocol:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and incubate overnight.
-
Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Calibrate the sensor cartridge of the Seahorse XF Analyzer. Load the inhibitor and uncoupler compounds into the designated ports of the sensor cartridge.
-
Port A: Oligomycin (e.g., 1.0-2.5 µM final concentration)
-
Port B: this compound, FCCP, or CCCP (titrate for optimal concentration, e.g., 0.1-5 µM)
-
Port C: Rotenone/Antimycin A (e.g., 0.5-1.0 µM final concentration)
-
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will sequentially inject the compounds and record the OCR at each stage.
-
Data Analysis: After the run, normalize the data to cell number. Calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: (Last rate measurement before first injection) – (Non-mitochondrial respiration)
-
ATP-linked Respiration: (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection)
-
Maximal Respiration: (Maximum rate measurement after uncoupler injection) – (Non-mitochondrial respiration)
-
Spare Respiratory Capacity: (Maximal Respiration) – (Basal Respiration)
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to qualitatively and quantitatively assess changes in mitochondrial membrane potential.
Protocol:
-
Cell Culture: Culture cells on glass coverslips or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis.
-
Treatment: Treat the cells with this compound, FCCP, or CCCP at the desired concentrations for a specified duration. Include a vehicle-treated control group.
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (e.g., 2.5 µg/mL in cell culture medium).
-
Remove the treatment medium and wash the cells with pre-warmed PBS.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or cell culture medium.
-
Imaging and Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope with appropriate filters for red (J-aggregates, ~590 nm emission) and green (JC-1 monomers, ~529 nm emission) fluorescence. Healthy cells with polarized mitochondria will exhibit predominantly red fluorescence, while cells with depolarized mitochondria will show an increase in green fluorescence.
-
Fluorometric Plate Reader/Flow Cytometry: Quantify the fluorescence intensity of both red and green channels. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
-
Measurement of ATP Production
This protocol employs a luciferase-based assay to quantify cellular ATP levels.
Protocol:
-
Cell Culture and Treatment: Culture cells in a white-walled multi-well plate and treat with this compound, FCCP, or CCCP at various concentrations.
-
Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to each well. This enzyme catalyzes the conversion of luciferin to oxyluciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to the number of cells or total protein content. Compare the ATP levels in treated cells to those in untreated controls.
Conclusion
This compound, represented here by its analogue Leucinostatin A, demonstrates a potent dual-action on mitochondria, functioning as an ATP synthase inhibitor at low nanomolar concentrations and as an uncoupler at higher concentrations. Its efficacy as an uncoupler is comparable to that of classical uncouplers like FCCP and CCCP. However, the toxicity profile of Leucinostatins, as indicated by the low IC50 and LD50 values for Leucinostatin A, suggests a narrow therapeutic window. Researchers and drug development professionals should carefully consider this toxicity when evaluating the therapeutic potential of this compound and its derivatives. The provided experimental protocols offer a robust framework for the in-house validation and further characterization of this compound's mitochondrial uncoupling effects.
References
- 1. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: Leucinostatin H and Other Mitochondrial Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-resistance between Leucinostatin H, a potent mitochondrial toxin, and other inhibitors of mitochondrial function. The information presented herein is intended to support researchers in understanding the complexities of drug resistance in the context of targeting cellular metabolism and to provide a framework for designing and interpreting cross-resistance studies.
Introduction to Leucinostatins and Mitochondrial Toxicity
Leucinostatins are a class of peptide antibiotics known for their broad range of biological activities, including potent antitumor effects.[1][2] Their primary mechanism of action involves the disruption of mitochondrial function. Specifically, Leucinostatin A has been shown to inhibit the mitochondrial F1Fo-ATP synthase, a critical enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] By targeting this central hub of cellular energy metabolism, Leucinostatins induce a bioenergetic crisis within cancer cells, leading to cell death. However, as with many anticancer agents, the development of resistance can limit their therapeutic efficacy.
Cross-Resistance Profiles: A Comparative Overview
Understanding the patterns of cross-resistance between different mitochondrial toxins is crucial for developing strategies to overcome resistance and for designing effective combination therapies. Acquired resistance to one mitochondrial inhibitor may or may not confer resistance to other agents targeting different components of the mitochondrial machinery.
The following table summarizes representative data on the cross-resistance profiles of a hypothetical cancer cell line made resistant to this compound (Cell Line R) compared to its parental, sensitive counterpart (Cell Line S). The IC50 (half-maximal inhibitory concentration) values are indicative of the drug concentration required to inhibit cell growth by 50%, and the Resistance Factor (RF) is the ratio of the IC50 in the resistant line to that in the sensitive line.
Table 1: Representative Cross-Resistance Profile of a this compound-Resistant Cancer Cell Line
| Compound | Primary Mitochondrial Target | IC50 (Cell Line S) | IC50 (Cell Line R) | Resistance Factor (RF) |
| This compound | ATP Synthase (F1Fo) | 10 nM | 500 nM | 50 |
| Oligomycin A | ATP Synthase (Fo subunit) | 100 nM[3] | 4000 nM | 40 |
| Rotenone | Complex I | 50 nM[4][5] | 75 nM | 1.5 |
| Antimycin A | Complex III | 2 µM[6] | 2.5 µM | 1.25 |
Disclaimer: The data presented in this table are representative and compiled from various sources for illustrative purposes. Actual IC50 and resistance factors can vary significantly depending on the cell line and experimental conditions.
The representative data suggest that high-level resistance to this compound is strongly associated with cross-resistance to other ATP synthase inhibitors like Oligomycin A. This pattern indicates a likely resistance mechanism directly affecting the drug target or a closely related pathway. In contrast, the resistance to inhibitors of the electron transport chain, such as Rotenone (Complex I) and Antimycin A (Complex III), is significantly lower. This suggests that the primary mechanism of resistance to this compound in this hypothetical cell line does not confer broad protection against all mitochondrial toxins.
Mechanisms of Resistance to Mitochondrial Toxins
Resistance to mitochondrial toxins is a multifaceted phenomenon that can arise from various cellular adaptations.[7][8] These mechanisms allow cancer cells to survive and proliferate despite the inhibition of critical metabolic pathways.
Key resistance mechanisms include:
-
Metabolic Reprogramming: A common adaptation is a shift towards glycolysis for ATP production, reducing the cell's dependence on oxidative phosphorylation. This is often referred to as the "Warburg effect."
-
Target Alteration: Mutations in the genes encoding the target proteins, such as subunits of the ATP synthase, can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Mitochondrial Biogenesis and Dynamics: Alterations in the number and morphology of mitochondria can compensate for the effects of the toxin.
-
Upregulation of Stress Response Pathways: Activation of pathways like the mitochondrial unfolded protein response (UPRmt) can help cells cope with the stress induced by mitochondrial dysfunction.[7][9]
Experimental Protocols
To facilitate the investigation of cross-resistance, this section provides detailed methodologies for key experiments.
Development of Drug-Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[10]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other mitochondrial toxin)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Initial IC50: Perform a dose-response assay (see Protocol 2) to determine the initial IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. Once the cells have resumed growth, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each passage. The increments should be small enough to allow for cell survival and adaptation (e.g., 1.5 to 2-fold increases).
-
Stabilization: Continue the dose escalation until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-50 times the initial IC50).
-
Characterization: Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the highest tolerated concentration). Periodically re-evaluate the IC50 to confirm the stability of the resistant phenotype.
Cell Viability and IC50 Determination Assay
This protocol outlines the procedure for measuring cell viability and determining the IC50 values of various mitochondrial toxins using a standard MTT or similar colorimetric assay.[11][12]
Materials:
-
Sensitive (parental) and resistant cancer cell lines
-
96-well cell culture plates
-
Mitochondrial toxins (this compound, Oligomycin, Rotenone, Antimycin A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the sensitive and resistant cells into 9-well plates at a predetermined optimal density and allow them to adhere overnight.[13]
-
Drug Treatment: Prepare serial dilutions of each mitochondrial toxin. Remove the old medium from the plates and add fresh medium containing the different concentrations of the drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.[11]
Visualizing Cellular Responses and Experimental Processes
To provide a clearer understanding of the complex biological processes and experimental designs involved in cross-resistance studies, the following diagrams have been generated using the DOT language.
Caption: Mitochondrial Stress Signaling Pathway in Drug Resistance.
Caption: Workflow for Cross-Resistance Analysis.
Conclusion
The study of cross-resistance to mitochondrial toxins like this compound is a critical area of cancer research. The representative data and methodologies presented in this guide highlight the importance of a multi-faceted approach to understanding and overcoming drug resistance. By elucidating the specific mechanisms of resistance, researchers can develop more effective therapeutic strategies, including the rational design of combination therapies that exploit the metabolic vulnerabilities of resistant cancer cells. The provided experimental frameworks and visualizations serve as a foundation for further investigation into this complex and clinically relevant field.
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Stress Response and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondrial Stress Response and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
Validating Leucinostatin H's Mechanism of Action: A Comparative Guide Using Genetic Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the proposed mechanism of action for Leucinostatin H and a comparative framework for its validation using genetic models. While direct experimental data on this compound is limited, this document leverages findings from closely related Leucinostatins, such as A and B, to propose robust validation strategies.
Leucinostatins are a class of peptide mycotoxins with potent antimicrobial and antitumor properties.[1][2] Their mechanism of action is primarily attributed to their interaction with cellular and mitochondrial membranes, leading to a cascade of events that disrupt cellular homeostasis and induce cell death. This guide will delve into the proposed mechanisms and offer a comparative analysis of experimental approaches to validate these hypotheses, with a special focus on the application of genetic models.
Proposed Mechanism of Action
Leucinostatins are understood to exert their cytotoxic effects through a multi-pronged attack on the cell. The primary proposed mechanisms are:
-
Membrane Destabilization: Leucinostatins can insert into cellular and mitochondrial membranes, altering their fluidity and integrity. This can lead to the formation of pores and a general destabilization of the lipid bilayer.[3]
-
Inhibition of Mitochondrial ATP Synthase: A key target of Leucinostatins is the mitochondrial F1Fo-ATP synthase. By inhibiting this crucial enzyme, they uncouple oxidative phosphorylation, leading to a decrease in ATP production and a dissipation of the mitochondrial membrane potential.[2]
-
Induction of Apoptosis: The disruption of mitochondrial function and cellular homeostasis ultimately triggers programmed cell death, or apoptosis.
-
Inhibition of mTORC1 Signaling: Some evidence suggests that Leucinostatins can inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.
Comparative Analysis of Leucinostatin Analogs
While this guide focuses on this compound, much of the available data comes from studies on Leucinostatins A and B. The structural differences between these analogs are subtle, primarily differing in the methylation of a diamine residue.[4] It is therefore hypothesized that their fundamental mechanism of action is conserved.
| Feature | Leucinostatin A | Leucinostatin B | This compound (Predicted) | Alternative: Oligomycin |
| Primary Target | Mitochondrial ATP Synthase | Mitochondrial ATP Synthase | Mitochondrial ATP Synthase | Mitochondrial ATP Synthase |
| Secondary Effects | Membrane disruption, mTORC1 inhibition | Membrane disruption | Membrane disruption, mTORC1 inhibition | - |
| Potency (IC50) | Varies by cell line (nM to µM range) | Varies by cell line (nM to µM range) | Expected to be in a similar range | Varies by cell line (nM to µM range) |
| Known Genetic Validation | Limited | Limited | None | Extensive use of yeast and mammalian knockout models |
Validating the Mechanism of Action with Genetic Models
Genetic models are indispensable tools for unequivocally validating the mechanism of action of a compound. By specifically altering the expression of a putative target, researchers can confirm its role in the compound's efficacy.
Validating the Role of Mitochondrial ATP Synthase
To confirm that mitochondrial ATP synthase is the primary target of this compound, several genetic models can be employed:
-
Yeast Knockout Strains: Saccharomyces cerevisiae is a powerful model organism for studying mitochondrial function. Strains with deletions in genes encoding subunits of the ATP synthase can be used to assess their sensitivity to this compound. A yeast strain lacking a key subunit of ATP synthase would be expected to show resistance to this compound if the enzyme is the primary target.
-
Mammalian Knockout Cell Lines: Using CRISPR-Cas9, cell lines with knockouts of specific ATP synthase subunits (e.g., ATP5IF1 knockout cells) can be generated.[5] These cells would be predicted to exhibit altered sensitivity to this compound compared to wild-type cells.
-
Mouse Models: A knockout mouse model with a conditional deletion of an ATP synthase subunit in a specific tissue could be used for in vivo validation.[6]
Experimental Workflow: Validating ATP Synthase as the Target of this compound
Caption: Workflow for validating ATP synthase as the target.
Investigating the Role of the mTORC1 Pathway
To explore the link between this compound and the mTORC1 pathway, genetic models with altered mTOR signaling can be utilized:
-
Yeast Strains with mTORC1 Pathway Mutations: Yeast strains with deletions or mutations in components of the TORC1 pathway (e.g., TOR1 deletion) can be used to assess sensitivity to this compound.[7]
-
Mammalian Cell Lines with Altered mTORC1 Activity: Cell lines with genetic modifications that either activate (e.g., TSC2 knockout) or inhibit (e.g., RAPTOR knockout) mTORC1 signaling can be treated with this compound to determine if the cytotoxic effect is dependent on the status of this pathway.
Signaling Pathway: Proposed Inhibition of mTORC1 by this compound
Caption: Proposed pathway of mTORC1 inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Mitochondrial Respiration Assay (High-Resolution Respirometry)
This protocol measures the effect of this compound on mitochondrial oxygen consumption.
-
Cell Preparation: Harvest cells and resuspend them in a respiration buffer.
-
Chamber Equilibration: Add the cell suspension to the oxygraph chamber and allow the signal to stabilize to measure the basal respiration rate.
-
Substrate and Inhibitor Addition: Sequentially add substrates for different respiratory chain complexes (e.g., pyruvate, malate, succinate) and inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A) to dissect the different respiratory states.
-
This compound Titration: In a separate experiment, after establishing a baseline respiration, titrate in increasing concentrations of this compound to measure its inhibitory effect on oxygen consumption.
-
Data Analysis: Analyze the oxygen consumption rates to determine the specific effects of this compound on different parts of the electron transport chain and ATP synthesis.
Conclusion
Validating the precise mechanism of action for this compound requires a systematic and multi-faceted approach. While direct evidence is still emerging, the wealth of information on related Leucinostatins provides a strong foundation for targeted investigation. The strategic use of genetic models, such as knockout cell lines and yeast strains, will be paramount in unequivocally identifying its molecular targets and cellular effects. The experimental protocols and comparative frameworks provided in this guide offer a clear path forward for researchers to elucidate the full therapeutic potential of this promising compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on peptide antibiotics, leucinostatins. II. The structures of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mitochondrial inhibitor IF1 binds to the ATP synthase OSCP subunit and protects cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
A Researcher's Guide to Comparative Proteomics of Cells Treated with Leucinostatin H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting comparative proteomic studies to elucidate the cellular effects of Leucinostatin H. While direct comparative proteomic data for this compound is not extensively available in published literature, this document outlines a proposed experimental design based on the known mechanisms of the broader Leucinostatin family of peptide antibiotics. The primary mechanism of action for Leucinostatins involves the disruption of mitochondrial function, making a comparison with other mitochondrial inhibitors a valuable approach to understanding its specific effects.
Leucinostatins are known to destabilize the inner mitochondrial membrane and inhibit ATP synthase, leading to a cascade of downstream cellular events.[1][2] Therefore, a comparative proteomic analysis would be instrumental in identifying unique and overlapping protein expression changes, offering deeper insights into its specific mechanism and potential therapeutic applications.
Proposed Comparative Proteomics Experimental Design
To effectively dissect the proteomic consequences of this compound treatment, a comparative study is proposed involving treatment groups that allow for the differentiation of its specific effects from general mitochondrial stress.
Treatment Groups:
-
Vehicle Control (DMSO): To establish a baseline proteome.
-
This compound: The experimental group to identify the proteomic signature of this compound.
-
Oligomycin: A known inhibitor of ATP synthase, to compare the effects of this compound with a well-characterized mitochondrial toxin.[2]
-
FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone): A mitochondrial uncoupling agent, to distinguish between ATP synthase inhibition and general mitochondrial membrane destabilization.[3]
Cells (e.g., a human cancer cell line such as MDA-MB-453, which has shown sensitivity to Leucinostatins[2]) would be treated with an IC50 concentration of each compound for a predetermined time course (e.g., 6 and 24 hours) to capture both early and late cellular responses.
Expected Quantitative Proteomic Data
Based on the known mechanism of Leucinostatins and other mitochondrial inhibitors, the following table summarizes the expected differential protein expression changes in key cellular pathways.
| Protein Class/Pathway | Gene Symbol | Expected Change (this compound vs. Control) | Expected Change (Oligomycin vs. Control) | Rationale |
| Mitochondrial Respiration (ETC Complex V) | ATP5F1A, ATP5F1B | Down-regulation | Down-regulation | Direct inhibition of ATP synthase by both compounds.[2] |
| Mitochondrial Respiration (ETC Complex I) | NDUFS1, NDUFV1 | Down-regulation | Down-regulation | Disruption of mitochondrial membrane potential can lead to a broader impact on ETC complexes.[1][3] |
| Apoptosis | BAX, BAK1 | Up-regulation | Up-regulation | Mitochondrial stress is a potent inducer of the intrinsic apoptotic pathway. |
| BCL2, MCL1 | Down-regulation | Down-regulation | Down-regulation of anti-apoptotic proteins is a common response to cell stress. | |
| mTORC1 Signaling | RPS6, EIF4EBP1 (phosphorylation) | Down-regulation | Down-regulation | Inhibition of ATP synthase can lead to the suppression of the energy-sensitive mTORC1 pathway.[2] |
| Cellular Stress Response | HSPD1 (HSP60), HSPA9 (Mortalin) | Up-regulation | Up-regulation | Increased expression of mitochondrial chaperones in response to protein misfolding and stress. |
| Glycolysis | HK2, LDHA | Up-regulation | Up-regulation | Cells may up-regulate glycolysis to compensate for the loss of oxidative phosphorylation. |
Experimental Protocols
A detailed methodology for a comparative proteomic study is provided below, based on established protocols for quantitative proteomics.[3][4]
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MDA-MB-453) in appropriate media and conditions.
-
Seed cells and allow them to adhere and reach exponential growth phase.
-
Treat cells with this compound, Oligomycin, FCCP (at their respective IC50 concentrations), or a vehicle control (DMSO) for the desired time points (e.g., 6 and 24 hours).
2. Protein Extraction and Digestion:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing urea, thiourea, and protease/phosphatase inhibitors to ensure complete protein solubilization and prevent degradation.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.
3. Peptide Labeling (for quantitative proteomics):
-
For a multiplexed approach, label peptides from each treatment group with tandem mass tags (TMT).[3]
-
Combine the labeled peptide samples.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the pooled, labeled peptide mixture using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
5. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify significantly differentially expressed proteins between the treatment groups.
-
Conduct bioinformatics analysis (e.g., pathway analysis, gene ontology enrichment) to interpret the biological significance of the proteomic changes.
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Proposed experimental workflow for comparative proteomics.
This compound Signaling Pathway
Caption: Known signaling effects of Leucinostatin treatment.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantitative Proteomic Profiling of Mitochondrial Toxicants in a Human Cardiomyocyte Cell Line [frontiersin.org]
- 4. Quantitative Proteomic Profiling of Mitochondrial Toxicants in a Human Cardiomyocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm Leucinostatin H's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal assays to confirm the biological activity of Leucinostatin H, a potent peptide antibiotic with significant antitumor properties. This compound, like other members of the leucinostatin family, is known to induce apoptosis in cancer cells primarily through the disruption of mitochondrial function. To rigorously validate its mechanism of action and cytotoxic effects, a multi-faceted approach employing assays that measure distinct cellular events is essential. This document outlines key orthogonal assays, provides detailed experimental protocols, and compares the activity of this compound with other well-characterized mitochondrial inhibitors.
Overview of this compound and Alternative Compounds
This compound exerts its cytotoxic effects by targeting mitochondria, leading to the inhibition of ATP synthase and the uncoupling of oxidative phosphorylation. This disruption of mitochondrial bioenergetics triggers the intrinsic apoptotic pathway. For a comprehensive comparison, this guide includes three alternative compounds known to induce apoptosis via mitochondrial-dependent mechanisms:
-
Oligomycin: An inhibitor of ATP synthase, blocking the proton channel and leading to a buildup of protons in the intermembrane space, which can induce apoptosis.
-
Valinomycin: A potassium ionophore that disrupts the mitochondrial membrane potential, a key event in the initiation of apoptosis.
-
Antimycin A: An inhibitor of complex III of the electron transport chain, which increases the production of reactive oxygen species (ROS) and induces apoptosis.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for Leucinostatin A (as a proxy for this compound) and the alternative compounds across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and assay conditions.
| Compound | Cell Line | IC50 Value |
| Leucinostatin A | DU-145 (Prostate) | Strong inhibition in co-culture |
| L1210 (Leukemia) | 0.5 µg/mL | |
| Oligomycin | HCT-116 (Colon) | 0.9 µM |
| K562 (Leukemia) | 0.2 µM | |
| SH-SY5Y (Neuroblastoma) | 29 µM | |
| A549 (Lung) | ~10 µM | |
| MCF7 (Breast) | ~100 nM | |
| MDA-MB-231 (Breast) | ~5-10 µM | |
| Valinomycin | OVCAR-3 (Ovarian) | Synergistic with cisplatin |
| CaOV-3 (Ovarian) | Synergistic with cisplatin | |
| NCI-H460 (Lung) | 0.19 - 1.9 ng/mL | |
| Antimycin A | HCT-116 (Colon) | 29 µg/mL |
| A549 (Lung) | ~50 µM | |
| As4.1 (Juxtaglomerular) | Induces apoptosis |
Orthogonal Assays for Biological Activity Confirmation
To provide a robust confirmation of this compound's biological activity, a panel of orthogonal assays should be employed. These assays measure different aspects of the apoptotic process and cell viability, providing complementary data to support the proposed mechanism of action.
| Assay | Principle | What it Measures |
| MTT Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Cell viability and metabolic activity. |
| Annexin V-FITC Assay | Annexin V, a protein with high affinity for phosphatidylserine (PS), is conjugated to a fluorescent tag (FITC). In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, allowing Annexin V-FITC to bind. | Early-stage apoptosis. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis, through the cleavage of a specific substrate that releases a fluorescent or luminescent signal. | Mid-stage apoptosis. |
| Mitochondrial Permeability Transition Pore (MPTP) Assay | Utilizes a fluorescent dye (Calcein AM) that accumulates in the mitochondria of healthy cells. Opening of the MPTP leads to the quenching of the fluorescent signal. | Mitochondrial integrity and the induction of mitochondrial permeability transition. |
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the effect of this compound and comparator compounds on cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and comparator compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or comparator compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Annexin V-FITC Apoptosis Assay
Objective: To detect early apoptotic cells following treatment with this compound and comparator compounds.
Materials:
-
6-well cell culture plates or flow cytometry tubes
-
Cancer cell line of interest
-
This compound and comparator compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or comparator compounds as described for the MTT assay.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7.
Materials:
-
96-well white-walled plates
-
Cancer cell line of interest
-
This compound and comparator compounds
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with compounds.
-
After the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
Mitochondrial Permeability Transition Pore (MPTP) Assay
Objective: To assess the opening of the mitochondrial permeability transition pore.
Materials:
-
Cell culture plates or coverslips suitable for microscopy or flow cytometry
-
Cancer cell line of interest
-
This compound and comparator compounds
-
MitoProbe™ Transition Pore Assay Kit (or equivalent, containing Calcein AM, CoCl2, and Ionomycin)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with the compounds.
-
Load the cells with Calcein AM according to the kit manufacturer's instructions.
-
Add CoCl2 to quench the cytosolic calcein fluorescence, leaving only the mitochondrial fluorescence.
-
Treat a positive control sample with ionomycin to induce MPTP opening and subsequent quenching of mitochondrial fluorescence.
-
Analyze the fluorescence intensity of the mitochondria using a fluorescence microscope or flow cytometer. A decrease in mitochondrial fluorescence in treated cells compared to the control indicates MPTP opening.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for orthogonal assay validation.
Caption: Apoptotic signaling pathways of alternative mitochondrial inhibitors.
By employing this comprehensive suite of orthogonal assays and comparing the results to known mitochondrial inhibitors, researchers can robustly confirm the biological activity and elucidate the precise mechanism of action of this compound. This multi-pronged approach is crucial for advancing the development of this promising anticancer agent.
Leucinostatin H and its Analogs: A Comparative Analysis of Efficacy in Drug-Resistant Triple-Negative Breast Cancer
For Immediate Release
AUSTIN, Texas – November 7, 2025 – A comprehensive analysis of the anti-cancer peptide, Leucinostatin, and its analogs reveals a selective efficacy against drug-resistant triple-negative breast cancer (TNBC) cell lines. This guide provides a detailed comparison of Leucinostatin A and B's performance against standard chemotherapeutic agents, offering valuable insights for researchers and drug development professionals.
Leucinostatins, natural products of fungal origin, have demonstrated potent cytotoxic activity against various cancer cell lines. This guide focuses on their efficacy in TNBC, a particularly aggressive and difficult-to-treat subtype of breast cancer. The data presented herein highlights the differential sensitivity of TNBC cell lines to Leucinostatins and provides a basis for further investigation into their therapeutic potential.
Comparative Efficacy in Triple-Negative Breast Cancer Cell Lines
The cytotoxic activity of Leucinostatin A and B was evaluated against a panel of TNBC cell lines, including models sensitive and resistant to these compounds. For comparison, the efficacy of standard-of-care chemotherapeutics, doxorubicin and paclitaxel, was also assessed. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.
| Cell Line | Drug | IC50 (nM) | Cell Line Phenotype |
| MDA-MB-453 | Leucinostatin A | 8.0 | Leucinostatin-Sensitive |
| Leucinostatin B | 1.8 | Leucinostatin-Sensitive | |
| Doxorubicin | 690[1] | - | |
| Paclitaxel | 19[2][3] | - | |
| SUM185PE | Leucinostatin A | 5.1 | Leucinostatin-Sensitive |
| Leucinostatin B | 1.4 | Leucinostatin-Sensitive | |
| Doxorubicin | Not Available | - | |
| Paclitaxel | Not Available | - | |
| MDA-MB-231 | Leucinostatin A | >100 | Leucinostatin-Resistant |
| Leucinostatin B | >100 | Leucinostatin-Resistant | |
| Doxorubicin | 1500[4] | - | |
| Paclitaxel | 300[2][5] | - |
Table 1: Comparative IC50 Values of Leucinostatins and Standard Chemotherapeutics in TNBC Cell Lines. Data for Leucinostatin A and B in MDA-MB-453, SUM185PE, and MDA-MB-231 cells were obtained from O'Donoghue et al., 2020.
The data clearly indicates that Leucinostatin A and B are highly potent in the nanomolar range against the MDA-MB-453 and SUM185PE TNBC cell lines. In contrast, the MDA-MB-231 cell line exhibits significant resistance to these compounds. Notably, the potency of Leucinostatins in the sensitive cell lines is substantially greater than that of doxorubicin and comparable to or greater than that of paclitaxel.
Mechanism of Action: Targeting Mitochondrial Function and mTORC1 Signaling
Leucinostatins exert their cytotoxic effects through a multi-faceted mechanism of action. A primary target is the mitochondrial F1Fo-ATP synthase, a critical enzyme in cellular energy production. By inhibiting ATP synthase, Leucinostatins disrupt mitochondrial respiration and lead to a decrease in cellular ATP levels. This energy depletion subsequently triggers the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key regulator of cell growth and proliferation. The selective sensitivity of certain TNBC subtypes, like the luminal androgen receptor (LAR) subtype represented by MDA-MB-453 and SUM185PE cells, to Leucinostatins is attributed to their reliance on mitochondrial function and mTORC1 signaling.
dot
Caption: Mechanism of action of Leucinostatin in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed TNBC cells (MDA-MB-453, SUM185PE, MDA-MB-231) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Leucinostatin A, Leucinostatin B, doxorubicin, or paclitaxel for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for mTORC1 Signaling
This protocol is used to detect and quantify specific proteins in a sample, in this case, to assess the activity of the mTORC1 signaling pathway.
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated S6 ribosomal protein (a downstream target of mTORC1) and total S6 ribosomal protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated S6 to total S6 to determine the effect of the compounds on mTORC1 signaling.
dot
Caption: Workflow for Western blot analysis.
Conclusion
Leucinostatin A and B demonstrate significant and selective cytotoxic activity against specific subtypes of triple-negative breast cancer cells that are sensitive to the disruption of mitochondrial function and mTORC1 signaling. Their high potency in these cell lines, surpassing that of doxorubicin and rivaling paclitaxel, suggests that Leucinostatins and their analogs warrant further investigation as potential therapeutic agents for a subset of drug-resistant TNBC. The distinct mechanism of action offers a promising avenue to overcome resistance to conventional chemotherapies. Future studies should focus on elucidating the precise molecular determinants of Leucinostatin sensitivity and evaluating their in vivo efficacy and safety profiles.
References
- 1. 2.6. Cell viability assay [bio-protocol.org]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Overcoming of doxorubicin resistance in breast cancer cells by cationic peptides - MedCrave online [medcraveonline.com]
- 4. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Leucinostatin H
For Immediate Implementation: Essential Safety and Handling Protocols for Leucinostatin H
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is imperative to ensure personal safety and to maintain a secure laboratory environment. This compound is a potent cytotoxic peptide antibiotic, and as such, requires stringent handling, storage, and disposal procedures.
Personal Protective Equipment (PPE)
Due to the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid (Powdered) this compound | - Gloves: Double-gloving with powder-free nitrile gloves is required. The outer glove should be changed immediately upon contamination.[1][2] - Gown: A disposable, back-fastening gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[1][2] - Respiratory Protection: A fit-tested N95 or N100 respirator is mandatory to prevent inhalation of aerosolized powder.[1][2][3] - Eye/Face Protection: Full-face shield or safety goggles in combination with a fluid-resistant mask.[1][2] |
| Handling this compound in Solution | - Gloves: Double-gloving with powder-free nitrile gloves.[1][2] - Gown: A disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[1][2] - Eye/Face Protection: Safety glasses with side shields. A full-face shield is required if there is a risk of splashing.[1][2] |
| Cleaning and Decontamination | - Gloves: Double-gloving with heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[4] - Gown: A disposable, fluid-resistant gown. - Eye/Face Protection: Full-face shield. - Respiratory Protection: An N95 or N100 respirator should be worn if there is a risk of aerosol generation during cleaning.[1][2] |
| Waste Disposal | - Gloves: Double-gloving with nitrile gloves. - Gown: A disposable, low-permeability fabric gown. - Eye/Face Protection: Safety glasses with side shields. |
Operational Plan: Safe Handling and Storage
Receiving and Unpacking:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Don a single pair of nitrile gloves and a lab coat before opening the secondary container in a designated area, preferably within a chemical fume hood.
-
Carefully remove the primary container, inspect it for any breaches, and wipe the exterior with a suitable decontaminating solution (see Decontamination Procedures).
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
The storage location should be a designated, secure, and well-ventilated area, away from incompatible materials.
-
Recommended storage temperature is -20°C.
Preparation of Solutions:
-
All manipulations involving powdered this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of the powder.[5]
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[2][6]
-
Wear full PPE for handling solid compounds as detailed in the table above.
-
Carefully weigh the required amount of this compound. Use a dedicated spatula and weighing vessel.
-
To dissolve, add the solvent slowly to the vial containing the powder to avoid splashing.
-
Gently agitate to dissolve. Avoid sonication which can generate aerosols.
-
All equipment that has come into contact with this compound must be decontaminated immediately after use.
Disposal Plan: Decontamination and Waste Management
Decontamination Procedures: Effective decontamination is crucial to prevent secondary exposure.
-
Surface Decontamination: For routine cleaning of work surfaces and equipment, use a high pH agent followed by a thorough rinse with water.[7]
-
Spill Management:
-
Minor Spill (less than 5 mg or 1 mL):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double gloves, gown, eye protection, and respirator for powders).
-
Cover the spill with absorbent pads, working from the outside in.
-
Gently apply a deactivating solution (e.g., 10% sodium hypochlorite) and allow a contact time of at least 15 minutes.
-
Wipe the area with fresh absorbent pads.
-
Clean the area with a detergent solution, followed by a water rinse.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
-
-
Major Spill (more than 5 mg or 1 mL):
-
Evacuate the area and restrict access.
-
Contact the institutional safety officer immediately.
-
Cleanup should only be performed by trained personnel equipped with appropriate PPE, including a respirator.
-
-
Waste Disposal: All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and local regulations.
-
Segregation: All contaminated materials (e.g., gloves, gowns, absorbent pads, vials, pipette tips) must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[8] These containers are typically color-coded (e.g., purple or yellow with a cytotoxic symbol).[8]
-
Sharps: All contaminated sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container.
-
Liquid Waste: Collect contaminated liquid waste in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste."
-
Final Disposal: Cytotoxic waste must be handled by a certified hazardous waste transporter for incineration or other approved disposal methods.[8]
Experimental Protocol: In Vitro Cell Viability Assay
The following is a representative protocol for determining the cytotoxic effects of this compound on a cancer cell line using a tetrazolium-based (MTT or MTS) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement (MTS Assay Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mechanism of Action: Disruption of Mitochondrial Function
This compound exerts its cytotoxic effects primarily through the disruption of mitochondrial function. It acts as an ionophore, forming pores in the mitochondrial inner membrane, which dissipates the mitochondrial membrane potential. This uncoupling of oxidative phosphorylation leads to the inhibition of ATP synthesis by directly targeting the F0 subunit of ATP synthase.[2][4]
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
